GW 441756
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H14ClN3O |
|---|---|
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
(3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C17H13N3O.ClH/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16;/h2-10H,1H3,(H,19,21);1H/b13-9-; |
Clé InChI |
GXUJPQDCLCDKLU-CHHCPSLASA-N |
SMILES isomérique |
CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O.Cl |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O.Cl |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of GW441756: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW441756 is a potent and highly selective small molecule inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). By targeting the ATP-binding site of the TrkA kinase domain, GW441756 effectively blocks the initiation of downstream signaling cascades that are crucial for neuronal survival, differentiation, and proliferation, as well as for the progression of certain cancers. This guide provides an in-depth analysis of the mechanism of action of GW441756, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism: Selective Inhibition of TrkA Kinase
GW441756 exerts its biological effects through the competitive inhibition of the TrkA receptor tyrosine kinase. The binding of NGF to the extracellular domain of TrkA induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation event serves as a docking site for various adaptor proteins and enzymes, thereby initiating a cascade of downstream signaling events. GW441756 directly interferes with this process by occupying the ATP-binding pocket of the TrkA kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thus inhibiting its catalytic activity.
Potency and Selectivity
GW441756 is characterized by its high potency against TrkA, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. A critical aspect of its utility as a research tool and potential therapeutic agent is its high selectivity for TrkA over other kinases, including the closely related TrkB and TrkC receptors, as well as other signaling kinases. This selectivity minimizes off-target effects, allowing for a more precise investigation of TrkA-mediated signaling pathways.
Table 1: Inhibitory Potency and Selectivity of GW441756
| Target Kinase | IC50 (nM) | Selectivity vs. TrkA | Reference |
| TrkA | 2 | - | [1][2] |
| c-Raf1 | >10,000 | >5000-fold | [2] |
| CDK2 | >10,000 | >5000-fold | [2] |
Note: Data for a comprehensive kinase panel is not publicly available. The table reflects the most consistently reported values.
Downstream Signaling Pathways Modulated by GW441756
The inhibition of TrkA by GW441756 leads to the suppression of multiple downstream signaling pathways that are critical for various cellular processes. The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway, the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Phospholipase C-gamma (PLCγ) pathway.
The Ras/Raf/MEK/ERK (MAPK) Pathway
This pathway is centrally involved in cell proliferation, differentiation, and survival. Upon TrkA activation, the adaptor protein Shc binds to phosphorylated tyrosine residues on TrkA, leading to the recruitment of Grb2 and Sos, which in turn activates Ras. Activated Ras initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. GW441756 blocks the initial TrkA autophosphorylation, thereby preventing the activation of this entire cascade.
The PI3K/Akt Pathway
The PI3K/Akt pathway is a major regulator of cell survival and apoptosis. Activated TrkA recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt (p-Akt) phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. By inhibiting TrkA, GW441756 prevents the activation of PI3K and subsequent phosphorylation of Akt.
The PLCγ Pathway
Activation of PLCγ by TrkA leads to the hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway is involved in various cellular responses, including neuronal differentiation and neurotransmitter release. GW441756-mediated inhibition of TrkA blocks the activation of PLCγ.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to GW441756: A Selective TrkA Inhibitor
This technical guide provides a comprehensive overview of GW441756, a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA). This document details its mechanism of action, selectivity profile, experimental protocols for its use, and its applications in research.
Introduction
GW441756 is a small molecule inhibitor that demonstrates high potency and selectivity for the nerve growth factor (NGF) receptor, TrkA.[1][2] TrkA is a receptor tyrosine kinase that plays a crucial role in the development, survival, and function of neurons.[3] The activation of TrkA by its ligand, NGF, initiates a cascade of intracellular signaling pathways essential for neuronal growth and differentiation.[3][4] Dysregulation of the NGF/TrkA signaling pathway has been implicated in various pathological conditions, including neuropathic pain, inflammation, and certain types of cancer.[5][6][7] GW441756 serves as a valuable chemical probe for elucidating the physiological and pathological roles of TrkA signaling.
Mechanism of Action
GW441756 exerts its inhibitory effect by targeting the ATP-binding site of the TrkA kinase domain. By competitively binding to this site, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The binding of NGF to TrkA normally induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[8][9] These phosphorylated tyrosines then serve as docking sites for various adaptor proteins, leading to the activation of three major signaling pathways:
-
Ras/MAPK Pathway: Primarily involved in neuronal differentiation and survival.[3][4]
-
PI3K/Akt Pathway: Crucial for promoting cell survival and growth.[3][4][9]
-
PLCγ Pathway: Plays a role in synaptic plasticity and neurotransmitter release.[3][8]
GW441756 effectively blocks these downstream events by inhibiting the initial kinase activity of TrkA.
Caption: TrkA Signaling and GW441756 Inhibition.
Data Presentation: Potency and Selectivity
GW441756 is characterized by its high potency towards TrkA, with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[1][2][10] Its selectivity is a key feature, displaying significantly less activity against other kinases.
| Kinase Target | IC50 (nM) | Selectivity over TrkA |
| TrkA | 2 | - |
| c-Raf1 | >100-fold less active | >100x |
| CDK2 | >100-fold less active | >100x |
Data sourced from multiple suppliers and publications.[10][11]
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of GW441756 against TrkA using a radiometric assay format.
Materials:
-
Recombinant human TrkA enzyme
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
GW441756 stock solution (in DMSO)
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of GW441756 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the TrkA enzyme, the peptide substrate, and the diluted GW441756 or DMSO (vehicle control).
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 40 minutes).
-
Termination: Stop the reaction by adding a solution like 3% phosphoric acid.
-
Detection: Spot the reaction mixture onto filter mats, wash to remove unincorporated [γ-³³P]ATP, and dry.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an In Vitro Kinase Assay.
Cell-Based Proliferation Assay
This protocol provides a general method for assessing the effect of GW441756 on the proliferation of cancer cell lines that are dependent on TrkA signaling.
Materials:
-
Human cancer cell line with TrkA expression (e.g., Ewing sarcoma cells, pancreatic cancer cells).[7][12]
-
Complete cell culture medium
-
GW441756 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of GW441756 or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[12]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Caption: Workflow for a Cell-Based Proliferation Assay.
Applications in Research
GW441756 has been utilized in various research contexts to probe the function of TrkA signaling.
-
Neuroscience: It is used to study the role of NGF-TrkA signaling in neuronal survival, differentiation, and pain modulation.[5] For instance, it has been shown to abolish BmK NSPK-induced neurite outgrowth in spinal cord neurons and inhibit NGF-induced neurite outgrowth in PC12 cells.[1]
-
Oncology: Research has demonstrated the anti-proliferative and pro-apoptotic effects of GW441756 in cancer cells that exhibit autocrine activation of TrkA.[6] Studies have shown its efficacy in reducing cell proliferation in Ewing sarcoma and pancreatic cancer cell lines.[7][12] In some cancer models, GW441756 has been observed to induce apoptosis through the activation of caspase-3.[6][10]
-
Pain Research: Given the role of TrkA in pain signaling, GW441756 is a tool for investigating mechanisms of inflammatory and neuropathic pain.[13]
Conclusion
GW441756 is a highly potent and selective inhibitor of TrkA, making it an invaluable tool for researchers in neuroscience, oncology, and pain research. Its well-defined mechanism of action and high selectivity allow for the precise interrogation of TrkA-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for utilizing GW441756 to explore the multifaceted roles of TrkA in health and disease, and to potentially inform the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 441756 | Trk Receptors | Tocris Bioscience [tocris.com]
- 3. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 4. Trk receptor - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS 504433-23-2 | NGFR kinase inhibitor [stressmarq.com]
- 6. researchgate.net [researchgate.net]
- 7. Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TrkA in vivo function is negatively regulated by ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tropomyosin Receptor Kinase A (TrkA) Signaling Pathway and Its Inhibition by GW441756: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tropomyosin receptor kinase A (TrkA), a key player in neuronal development, survival, and pain signaling, has emerged as a significant therapeutic target. This technical guide provides an in-depth exploration of the TrkA signaling pathway, from ligand binding and receptor activation to the downstream cascades that mediate its diverse cellular functions. Furthermore, we present a comprehensive overview of GW441756, a potent and selective small molecule inhibitor of TrkA. This document includes a summary of its pharmacological properties, detailed experimental protocols for assessing its activity, and diagrams of the core signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers in neuroscience and oncology, as well as professionals involved in the development of targeted therapeutics.
The TrkA Signaling Pathway
The Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] Its primary ligand is Nerve Growth Factor (NGF), a neurotrophin essential for the survival and differentiation of sensory and sympathetic neurons.[1] The interaction between NGF and TrkA initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes, including cell survival, proliferation, and neurite outgrowth.
Upon binding of NGF, TrkA receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domain.[3] This autophosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways:
-
The MAPK/ERK Pathway: This pathway is primarily involved in cell differentiation and neurite growth.
-
The PI3K/Akt Pathway: This cascade is a critical mediator of cell survival and anti-apoptotic signals.
-
The PLC-γ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing a variety of cellular responses.
Dysregulation of the TrkA signaling pathway has been implicated in various pathological conditions, including neurodegenerative diseases, inflammatory pain, and cancer.
GW441756: A Potent and Selective TrkA Inhibitor
GW441756 is a small molecule inhibitor that has demonstrated high potency and selectivity for the TrkA receptor.[2][3][4][5][6][7] Its inhibitory action blocks the autophosphorylation of the TrkA receptor, thereby preventing the activation of downstream signaling pathways. This targeted mechanism of action makes GW441756 a valuable tool for studying the physiological and pathological roles of TrkA signaling and a potential therapeutic agent for conditions driven by aberrant TrkA activity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for GW441756.
| Parameter | Value | Assay Type | Reference |
| IC50 | 2 nM | Cell-free TrkA kinase assay | [3][4][5][6][7] |
| Kinase | Activity | Note | Reference |
| TrkA | Potent Inhibition | IC50 = 2 nM | [3][4][5][6][7] |
| c-Raf1 | Very little activity | - | [4][7] |
| CDK2 | Very little activity | - | [4][7] |
| Other Kinases | > 100-fold selectivity | Over a range of other kinases | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of TrkA inhibitors like GW441756.
TrkA Kinase Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the TrkA kinase.
Materials:
-
Recombinant TrkA enzyme
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
GW441756
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of GW441756 in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted GW441756 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the TrkA enzyme and substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for TrkA.
-
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection:
-
Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™.
-
Add the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition of TrkA activity for each concentration of GW441756 compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blotting for TrkA Phosphorylation (Cell-Based)
This protocol assesses the ability of GW441756 to inhibit NGF-induced TrkA autophosphorylation in a cellular context.
Materials:
-
TrkA-expressing cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium and supplements
-
NGF
-
GW441756
-
DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TrkA, anti-total-TrkA, anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture TrkA-expressing cells to approximately 80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of GW441756 or vehicle control for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50-100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-TrkA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total TrkA and a loading control to ensure equal protein loading.
-
Quantify the band intensities for phospho-TrkA and total TrkA.
-
Normalize the phospho-TrkA signal to the total TrkA signal for each sample to determine the extent of inhibition by GW441756.
-
Ba/F3 Cell Proliferation Assay
This assay is used to determine the anti-proliferative activity of TrkA inhibitors in a cellular context using an engineered cell line dependent on TrkA signaling for survival and proliferation.
Materials:
-
Ba/F3 cells stably expressing a constitutively active TrkA fusion protein (e.g., ETV6-TrkA)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Assay medium (low-serum)
-
GW441756
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Preparation:
-
Culture the Ba/F3-TrkA fusion cells in their standard growth medium.
-
Prior to the assay, wash the cells to remove any residual IL-3.
-
Resuspend the cells in a low-serum assay medium at a predetermined density.
-
-
Assay Setup:
-
Seed the cells into a 96-well plate.
-
Prepare a serial dilution of GW441756 in the assay medium.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well.
-
Mix on an orbital shaker to lyse the cells and initiate the luminescent reaction.
-
Incubate for a short period to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of GW441756 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The TrkA signaling pathway is a fundamental regulator of neuronal function and a validated target for therapeutic intervention in a range of diseases. GW441756 stands out as a potent and selective tool for the pharmacological interrogation of this pathway. The detailed protocols and data presented in this guide offer a robust framework for researchers to investigate the intricacies of TrkA signaling and to evaluate the efficacy of inhibitors like GW441756 in relevant preclinical models. Further exploration of the therapeutic potential of targeting this pathway is warranted, with the ultimate goal of developing novel treatments for neurological disorders, pain, and cancer.
References
- 1. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW 441756 | CAS 504433-23-2 | NGFR kinase inhibitor [stressmarq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 6. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 7. Trk Receptor | DC Chemicals [dcchemicals.com]
The Role of GW 441756 in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 441756 is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). The NGF-TrkA signaling axis is fundamental to the development and survival of neurons, playing a critical role in processes such as neuronal differentiation, neurite outgrowth, and synaptic plasticity. This technical guide provides a comprehensive overview of the function of this compound in neuronal development, detailing its mechanism of action, its impact on key signaling pathways, and a summary of its effects in various experimental models. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Neuronal development is a complex and highly regulated process involving the precise coordination of cell proliferation, differentiation, migration, and synapse formation. Neurotrophins, a family of secreted growth factors, are key regulators of these events. Nerve Growth Factor (NGF), the first identified neurotrophin, exerts its effects primarily through binding to the Tropomyosin receptor kinase A (TrkA). The activation of TrkA initiates a cascade of intracellular signaling events that are crucial for the survival and differentiation of specific neuronal populations, particularly sympathetic and sensory neurons.
Given the central role of the NGF-TrkA pathway in neuronal development and its implication in various neurological disorders and cancers, the development of specific inhibitors for TrkA has been a significant focus of research. This compound has emerged as a highly potent and selective small molecule inhibitor of TrkA, making it an invaluable tool for dissecting the molecular mechanisms of NGF signaling in both normal development and disease states.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of ATP at the catalytic kinase domain of the TrkA receptor. By binding to this site, it prevents the autophosphorylation of the receptor that normally occurs upon NGF binding. This inhibition of TrkA phosphorylation is the critical step that blocks the downstream signaling cascades responsible for mediating the biological effects of NGF.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ for TrkA | 2 nM | Kinase Assay | [1] |
| Selectivity | > 100-fold | Kinase Panel |
Table 1: Biochemical Activity of this compound
| Cell Line | Effect | IC₅₀ | Reference |
| SK-ES-1 (Ewing Sarcoma) | Reduced Proliferation | 1.13 µM | [2] |
| RD-ES (Ewing Sarcoma) | Reduced Proliferation | 1.94 µM | [2] |
Table 2: Cellular Proliferation Effects of this compound
Key Signaling Pathways Modulated by this compound
The inhibition of TrkA by this compound leads to the downregulation of several critical downstream signaling pathways that are essential for neuronal development.
The Ras/MAPK/ERK Pathway
This pathway is a major driver of neuronal differentiation and neurite outgrowth.[3][4][5] Upon NGF binding, TrkA activation leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small GTPase Ras. Ras then initiates a kinase cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the transcription of genes involved in neuronal differentiation. This compound effectively blocks the phosphorylation of ERK, thereby inhibiting these developmental processes.[6]
Figure 1: Inhibition of the NGF-TrkA-Ras/MAPK/ERK Signaling Pathway by this compound.
The PI3K/Akt Pathway
The PI3K/Akt pathway is primarily involved in promoting neuronal survival by inhibiting apoptosis.[3][4] Activated TrkA recruits and activates Phosphatidylinositol 3-kinase (PI3K), which then phosphorylates and activates Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival. This compound-mediated inhibition of TrkA prevents the activation of this crucial survival pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Investigating the Downstream Effects of TrkA Inhibition with GW441756: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a key player in the development and survival of neurons, as well as in the progression of certain cancers. The binding of NGF to TrkA initiates a cascade of downstream signaling events, primarily through the Ras/MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation. Dysregulation of the NGF-TrkA signaling axis has been implicated in various neuropathies and oncogenic processes, making TrkA an attractive target for therapeutic intervention.
GW441756 is a potent and selective small molecule inhibitor of TrkA, exhibiting an IC50 of 2 nM in cell-free assays.[1][2] Its high selectivity, with over 100-fold greater potency for TrkA compared to a range of other kinases, makes it a valuable tool for dissecting the specific roles of TrkA signaling in various biological processes.[3] This technical guide provides a comprehensive overview of the downstream effects of TrkA inhibition using GW441756, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Effects of GW441756
The inhibitory effects of GW441756 have been quantified across various cellular assays. The following tables summarize the key data on its impact on TrkA activity, cancer cell proliferation, and downstream signaling pathways.
| Parameter | Cell Line | Value | Reference |
| IC50 (TrkA kinase activity) | Cell-free assay | 2 nM | [1][2] |
| IC50 (Cell Proliferation) | SK-ES-1 (Ewing sarcoma) | 1.13 µM | [1] |
| RD-ES (Ewing sarcoma) | 1.94 µM | [1] |
| Downstream Effect | Cell Line | GW441756 Concentration | Observed Effect | Reference |
| ERK Phosphorylation | SK-N-MC (Neuroblastoma) | 2 µM | Suppression of TrkA-induced phosphorylation | [4] |
| JNK Phosphorylation | SK-N-MC (Neuroblastoma) | 2 µM | Suppression of TrkA-induced phosphorylation | [4] |
| Neurite Outgrowth | Spinal cord neurons | 1 µM (48 hours) | Abolished BmK NSPK-induced neurite outgrowth | [5] |
| PC12 cells | 1 µM (4 hours) | Inhibited NGF-induced neurite outgrowth | [5] | |
| Apoptosis | TrkA-overexpressing cells | Dose-dependent | Blocks TrkA-induced cell death | [2] |
| Human myosarcomas and prostatic adenocarcinoma cell lines | Not specified | Upregulates p75NTR, leading to apoptosis via caspase-3 activation | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of GW441756 and the experimental approaches to study its effects, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the downstream effects of TrkA inhibition by GW441756.
Western Blot Analysis of TrkA Signaling Pathway
This protocol is designed to assess the phosphorylation status of TrkA and its downstream effectors, ERK and Akt, following treatment with GW441756.
Materials:
-
Cell line of interest (e.g., SK-N-MC, PC12)
-
Complete cell culture medium
-
GW441756 (stock solution in DMSO)
-
Nerve Growth Factor (NGF)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-total-TrkA, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density to achieve 70-80% confluency on the day of the experiment.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Pre-treat cells with various concentrations of GW441756 (e.g., 0.1, 1, 2, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
Cell Viability/Proliferation Assay
This protocol measures the effect of GW441756 on cell proliferation using a tetrazolium-based assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GW441756 (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of GW441756 in culture medium.
-
Treat the cells with the different concentrations of GW441756 or vehicle (DMSO) for a specified period (e.g., 72 hours).
-
-
Assay Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the GW441756 concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GW441756 (stock solution in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with GW441756 or vehicle for the desired time.
-
-
Cell Staining:
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by GW441756.
-
Neurite Outgrowth Assay
This assay is used to quantify the effect of GW441756 on the formation and elongation of neurites in neuronal or neuron-like cells (e.g., PC12 cells).
Materials:
-
PC12 cells or primary neurons
-
Collagen-coated plates or coverslips
-
Differentiation medium (low serum)
-
NGF
-
GW441756 (stock solution in DMSO)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Plating and Differentiation:
-
Plate cells on collagen-coated surfaces in differentiation medium.
-
Induce neurite outgrowth by adding NGF to the medium.
-
-
Inhibitor Treatment:
-
Simultaneously treat the cells with various concentrations of GW441756 or vehicle.
-
-
Image Acquisition:
-
After a defined period (e.g., 24-48 hours), capture images of the cells using a phase-contrast or fluorescence microscope.
-
-
Quantification:
-
Use image analysis software to measure the length of the longest neurite per cell or the total neurite length per cell.
-
The percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter) can also be determined.
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters between GW441756-treated and control groups to determine the inhibitory effect.
-
Conclusion
GW441756 is a powerful and specific inhibitor of TrkA that serves as an invaluable tool for investigating the downstream consequences of TrkA signaling. This guide has provided a framework for understanding and experimentally probing the effects of GW441756 on key cellular processes such as proliferation, survival, and differentiation. The provided data, diagrams, and detailed protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of TrkA in health and disease, and for the development of novel therapeutic strategies targeting this important signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Basic Research Applications of GW 441756
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental research applications of GW 441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). The information presented herein is intended to support the design and execution of experiments utilizing this compound in various research contexts.
Core Concepts: Mechanism of Action
This compound is a small molecule inhibitor that exhibits high potency and selectivity for the TrkA receptor, the high-affinity receptor for Nerve Growth Factor (NGF). By binding to the ATP-binding pocket of the TrkA kinase domain, this compound effectively blocks the autophosphorylation and subsequent activation of the receptor. This inhibition prevents the initiation of downstream signaling cascades that are crucial for neuronal survival, differentiation, and proliferation, as well as for the progression of certain cancers.
The primary application of this compound in basic research is to dissect the physiological and pathological roles of the NGF-TrkA signaling axis. Its selectivity allows researchers to attribute observed effects directly to the inhibition of TrkA, thereby providing a powerful tool for studying neurobiology and oncology.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity as reported in the literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TrkA) | 2 nM | Biochemical Assay | [1][2][3] |
| Effective Concentration (Neurite Outgrowth Inhibition) | 1 µM | PC12 cells, Spinal cord neurons | [1] |
| IC50 (Cell Proliferation Inhibition) | 1.13 µM | SK-ES-1 (Ewing sarcoma) | [4] |
| IC50 (Cell Proliferation Inhibition) | 1.94 µM | RD-ES (Ewing sarcoma) | [4] |
| Effective Concentration (AβPP-C31 Cleavage Inhibition) | 1 µM | CHO cells over-expressing AβPP | [5] |
| Effective Concentration (Cell Death Inhibition) | 1 µM | CHO cells over-expressing AβPP and TrkA | [5] |
Signaling Pathway
The NGF-TrkA signaling pathway is a critical regulator of cellular processes. Upon NGF binding, TrkA dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate two major downstream signaling cascades: the PI3K/Akt pathway and the MAPK/ERK pathway. This compound blocks the initial autophosphorylation of TrkA, thereby inhibiting both of these crucial pathways.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Neurite Outgrowth Inhibition Assay in PC12 Cells
Objective: To assess the inhibitory effect of this compound on NGF-induced neurite outgrowth.
Materials:
-
PC12 cells
-
DMEM (supplemented with 10% horse serum, 5% fetal bovine serum, 1% penicillin-streptomycin)
-
Nerve Growth Factor (NGF)
-
This compound
-
Poly-L-lysine coated 24-well plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed PC12 cells onto poly-L-lysine coated 24-well plates at a density of 5 x 104 cells/well. Allow cells to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with low-serum medium (e.g., DMEM with 1% horse serum) for 2-4 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
NGF Stimulation: Add NGF to a final concentration of 50 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Imaging and Analysis: Capture images of multiple fields per well using a phase-contrast microscope. A cell is considered to have a neurite if it possesses a process at least twice the length of its cell body diameter. Quantify the percentage of neurite-bearing cells for each treatment condition.
Cell Proliferation Inhibition Assay in Ewing Sarcoma Cells
Objective: To determine the effect of this compound on the proliferation of Ewing sarcoma cell lines (e.g., SK-ES-1, RD-ES).
Materials:
-
Ewing sarcoma cell lines (SK-ES-1, RD-ES)
-
RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Ewing sarcoma cells into 96-well plates at a density of 5,000 cells/well. Allow cells to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cell-based assay.
Logical Relationships in Experimental Design
The following diagram outlines the logical relationships in designing an experiment to confirm the on-target effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GW 441756 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW 441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), in cell culture experiments. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for key cell-based assays.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the nerve growth factor (NGF) receptor, TrkA.[1][2] With a half-maximal inhibitory concentration (IC50) of 2 nM in cell-free assays, it demonstrates high potency.[1][3][4] Its selectivity for TrkA is significantly higher than for other kinases, making it a valuable tool for studying TrkA-mediated signaling pathways.[3][5] In cell culture, this compound has been shown to inhibit cell proliferation, migration, and neurite outgrowth, as well as induce apoptosis in various cell types.[4][6][7]
Mechanism of Action
Nerve Growth Factor (NGF) binding to its receptor TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Phospholipase C-gamma (PLCγ) pathways, which are crucial for neuronal survival, differentiation, and proliferation.[7] this compound acts by competitively binding to the ATP-binding pocket of the TrkA kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling. This inhibition ultimately leads to the modulation of cellular processes such as proliferation, survival, and differentiation.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various cell-based assays.
Table 1: Inhibitory Concentration (IC50) Values
| Target | Assay Type | IC50 (nM) | Reference |
| TrkA | Cell-free assay | 2 | [1][3][4] |
| TrkA | Cell-based NFAT-bla reporter assay | 230 | [8] |
| TrkB | Cell-based NFAT-bla reporter assay | 140 | [8] |
| TrkC | Cell-based NFAT-bla reporter assay | 460 | [8] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Spinal Cord Neurons | Neurite Outgrowth | 1 | 48 hours | Abolished BmK NSPK-induced neurite outgrowth | [1][4] |
| PC12 | Neurite Outgrowth | 1 | 4 hours | Inhibited NGF-induced neurite outgrowth | [1][4] |
| Pancreatic Cancer (Mia PaCa2) | Migration | Not specified | Not specified | Reduced migratory ability towards dorsal root ganglia | [6] |
| Ewing Sarcoma (SK-ES-1) | Proliferation | 0.1 - 15 | 72 hours | Reduced cell proliferation (IC50 = 1.13 µM) | [7] |
| Ewing Sarcoma (RD-ES) | Proliferation | 1 - 15 | 72 hours | Reduced cell proliferation (IC50 = 1.94 µM) | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Reagent: this compound powder, DMSO (cell culture grade)
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 275.3 g/mol ), dissolve 2.753 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Proliferation (Viability) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. The WST-1 assay is used here as an example.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.01 to 20 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Cell Migration Assay (Scratch-Wound Assay)
This assay is suitable for assessing the effect of this compound on cell migration.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
-
-
Protocol:
-
Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Replace the medium with fresh complete medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point to quantify the rate of cell migration.
-
Neurite Outgrowth Assay (PC12 Cells)
This protocol describes the induction and inhibition of neurite outgrowth in PC12 cells.
-
Materials:
-
PC12 cells
-
Complete culture medium for PC12 cells (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
Differentiation medium (low serum, e.g., 1% horse serum)
-
Nerve Growth Factor (NGF)
-
Collagen-coated culture plates
-
This compound stock solution
-
Microscope with a camera
-
-
Protocol:
-
Seed PC12 cells on collagen-coated plates at a low density (e.g., 1 x 10^4 cells/cm²) in complete medium.
-
After 24 hours, replace the medium with differentiation medium.
-
To induce neurite outgrowth, add NGF to the medium at an optimal concentration (e.g., 50 ng/mL).
-
To test the inhibitory effect of this compound, pre-treat the cells with various concentrations of the compound for 1-2 hours before adding NGF. Include a vehicle control.
-
Incubate the cells for 24-72 hours.
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth by counting the percentage of cells with neurites longer than the cell body diameter and/or measuring the length of the longest neurite per cell.
-
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in culture plates and treat with the desired concentrations of this compound for the appropriate duration to induce apoptosis. Include untreated and vehicle controls.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Safety and Handling
This compound is for research use only and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. PC12 neurite outgrowth and survival assays [bio-protocol.org]
- 5. m.youtube.com [m.youtube.com]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
GW441756: In Vivo Administration and Dosage Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration and dosage of GW441756, a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA). The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Mechanism of Action
GW441756 is a small molecule inhibitor that specifically targets the ATP-binding site of the TrkA receptor tyrosine kinase, with a reported IC50 of 2 nM[1]. TrkA is the high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for neuronal survival, differentiation, and pain signaling[2]. Dysregulation of the NGF-TrkA pathway has been implicated in various pathological conditions, including neurodegenerative diseases, cancer, and chronic pain[2][3].
By inhibiting TrkA phosphorylation, GW441756 effectively blocks these downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cell types dependent on NGF-TrkA signaling[1].
Signaling Pathway of NGF-TrkA and Inhibition by GW441756
Caption: NGF-TrkA signaling pathway and the inhibitory action of GW441756.
In Vivo Administration Data
Currently, detailed in vivo administration and dosage data for GW441756 in the public domain is limited. The following table summarizes the available data from a study in a transgenic mouse model of Alzheimer's disease.
| Parameter | Details | Reference |
| Animal Model | PDAPP (J20) transgenic mice (a model for Alzheimer's disease) | [1] |
| Dosage | 10 mg/kg/day | [1] |
| Administration Route | Subcutaneous (Sub-Q) injection | [1] |
| Vehicle | DMSO | [1] |
| Treatment Duration | 5 days | [1] |
| Observed Effects | Increased levels of sAβPPα and an increased sAβPPα to Aβ42 ratio in the hippocampus. | [1] |
Experimental Protocols
Preparation of GW441756 Formulation for In Vivo Administration
The following protocol is a general guideline for preparing a GW441756 solution for in vivo use, based on solubility information from suppliers. Researchers should optimize the formulation based on their specific experimental needs and animal model.
Materials:
-
GW441756 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Prepare a Stock Solution:
-
Dissolve GW441756 powder in DMSO to create a concentrated stock solution. For example, a 20.8 mg/mL stock solution can be prepared.
-
-
Formulation Steps (for a 1 mL working solution):
-
To 100 µL of the GW441756 stock solution in DMSO, add 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture.
-
Mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix thoroughly to ensure a homogenous solution.
-
-
Final Concentration:
-
This protocol yields a final GW441756 concentration of 2.08 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Administration:
-
The prepared solution should be administered immediately. If not for immediate use, storage conditions should be validated.
-
The volume to be injected will depend on the animal's weight and the desired dose (e.g., for a 10 mg/kg dose in a 25g mouse, the injection volume of a 2.08 mg/mL solution would be approximately 120 µL).
-
Workflow for In Vivo Formulation Preparation
Caption: Step-by-step workflow for preparing GW441756 for in vivo administration.
In Vivo Study in an Alzheimer's Disease Mouse Model
This protocol is based on the study conducted by Zhang et al. (2014)[1].
Animal Model:
-
PDAPP (J20) transgenic mice, 6-6.5 months old.
Treatment Groups:
-
Control Group: Administered with the vehicle (DMSO) only.
-
Treatment Group: Administered with GW441756.
Dosing and Administration:
-
Dosage: 10 mg/kg of GW441756.
-
Formulation: As described in section 3.1, or dissolved in DMSO.
-
Route of Administration: Subcutaneous injection.
-
Frequency and Duration: Once daily for 5 consecutive days.
Endpoint Measurement:
-
Sample Collection: 2 hours after the final injection, mice are sacrificed.
-
Tissue Processing: The hippocampus is dissected and homogenized.
-
Biochemical Analysis:
-
Levels of soluble amyloid-beta precursor protein alpha (sAβPPα) are measured using AlphaLISA.
-
Levels of amyloid-beta 40 (Aβ40) and 42 (Aβ42) are quantified by ELISA.
-
Experimental Workflow for Alzheimer's Disease Model Study
Caption: Workflow of the in vivo study of GW441756 in an Alzheimer's disease mouse model.
Potential In Vivo Applications in Other Research Areas
-
Oncology: The NGF-TrkA signaling pathway has been implicated in the proliferation and survival of various cancer cells, including those of prostate, breast, and pancreatic origin. In vitro studies have shown that GW441756 can reduce proliferation and induce apoptosis in cancer cell lines[3]. Therefore, GW441756 could be investigated in in vivo cancer models, such as xenograft studies, to assess its anti-tumor efficacy.
-
Pain Research: NGF is a key mediator of inflammatory and neuropathic pain. Inhibition of TrkA signaling is a validated strategy for analgesia. GW441756 could be evaluated in various animal models of pain, such as the formalin test, carrageenan-induced paw edema, or models of neuropathic pain (e.g., chronic constriction injury).
Researchers investigating these applications would need to perform dose-ranging studies to determine the optimal dosage and administration route for their specific model.
Safety and Handling
GW441756 is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols: GW441756 in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GW441756, a potent and specific inhibitor of Tropomyosin receptor kinase A (TrkA), in the context of neuroblastoma cell line research. This document includes a summary of its effects, relevant quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, exhibits a range of clinical behaviors. The expression of TrkA is often associated with a more favorable prognosis, as its activation by its ligand, Nerve Growth Factor (NGF), can lead to cell differentiation or apoptosis. GW441756, with a half-maximal inhibitory concentration (IC50) of 2 nM for TrkA, serves as a valuable tool to probe the therapeutic potential of TrkA inhibition in neuroblastoma models. Inhibition of TrkA signaling by GW441756 has been shown to suppress TrkA-dependent cellular processes and can modulate apoptosis in neuroblastoma cell lines.
Quantitative Data Summary
While specific IC50 values for GW441756 in a wide range of neuroblastoma cell lines are not extensively published, data from related pediatric cancer cell lines, such as Ewing Sarcoma, provide a valuable reference for its anti-proliferative effects.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (hours) | Reference |
| SK-ES-1 | Ewing Sarcoma | Cell Proliferation | 1.13 | 72 | [1] |
| RD-ES | Ewing Sarcoma | Cell Proliferation | 1.94 | 72 | [1] |
| TrkA SH-SY5Y | Neuroblastoma | TRAIL-induced Apoptosis | - | - | [2] |
Note: The study on TrkA SH-SY5Y cells demonstrated a significant, though not quantified with an IC50, inhibition of TRAIL-induced apoptosis by GW441756[2].
Signaling Pathways
NGF-TrkA Signaling and its Inhibition by GW441756
Nerve Growth Factor (NGF) binding to its receptor TrkA initiates a signaling cascade that can lead to either cell survival and differentiation or, under certain cellular contexts, apoptosis. In some neuroblastoma cells, TrkA signaling, particularly in the absence of NGF, can promote a p53-dependent apoptotic pathway. GW441756 acts by blocking the ATP-binding site of the TrkA kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling events that lead to apoptosis.
Caption: NGF-TrkA signaling pathway and its inhibition by GW441756, leading to apoptosis.
Experimental Workflow for Assessing GW441756 Efficacy
The following diagram outlines a typical workflow for evaluating the effects of GW441756 on neuroblastoma cell lines.
Caption: Experimental workflow for evaluating GW441756 in neuroblastoma cells.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is for determining the effect of GW441756 on the viability of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GW441756 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of GW441756 in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest GW441756 concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GW441756 or vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay using TUNEL Staining
This protocol is for the detection of apoptosis (DNA fragmentation) in neuroblastoma cells treated with GW441756.
Materials:
-
Neuroblastoma cells cultured on coverslips in a 24-well plate
-
GW441756
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit, Fluorescein (TUNEL kit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed neuroblastoma cells on sterile coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of GW441756 (and a vehicle control) for the chosen duration (e.g., 24 or 48 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescein-dUTP) for 1 hour at 37°C in a humidified chamber in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells, and blue fluorescence indicates the total number of cells (DAPI-stained nuclei).
-
Quantify the percentage of apoptotic cells by counting the number of green-fluorescent cells relative to the total number of blue-fluorescent cells in several random fields.
Conclusion
GW441756 is a valuable research tool for investigating the role of TrkA signaling in neuroblastoma. The provided protocols and data serve as a starting point for researchers to explore the anti-cancer potential of TrkA inhibition in various neuroblastoma cell line models. Further studies are warranted to establish definitive IC50 values in a broader panel of neuroblastoma cell lines and to further elucidate the downstream signaling pathways affected by GW441756.
References
Application of GW441756 in Ewing Sarcoma Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of GW441756, a selective inhibitor of Tropomyosin receptor kinase A (TrkA), in the context of Ewing sarcoma research. The provided data and protocols are compiled from published research to facilitate further investigation into the therapeutic potential of TrkA inhibition in this aggressive pediatric cancer.
Introduction to GW441756 and Ewing Sarcoma
Ewing sarcoma is a rare and aggressive cancer that primarily affects children and young adults, developing in bones or soft tissues.[1] The disease is characterized by chromosomal translocations, most commonly resulting in the EWS-FLI1 fusion protein, which drives tumor growth.[1] Recent research has highlighted the role of neurotrophic signaling pathways in Ewing sarcoma pathogenesis. Neurotrophins, such as Nerve Growth Factor (NGF), and their corresponding receptors, like TrkA, are expressed in Ewing sarcoma tumors and have been implicated in cell proliferation and survival.[1]
GW441756 is a potent and selective small molecule inhibitor of TrkA.[2] By blocking the kinase activity of TrkA, GW441756 disrupts downstream signaling cascades that are crucial for cancer cell growth and survival.[1] This makes it a valuable tool for investigating the role of the NGF-TrkA axis in Ewing sarcoma and a potential candidate for targeted therapeutic strategies.
Quantitative Data Summary
The inhibitory effects of GW441756 on the proliferation of Ewing sarcoma cell lines have been quantified, demonstrating its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Drug | IC50 (µM) | Citation |
| SK-ES-1 | GW441756 | 1.13 | [1] |
| RD-ES | GW441756 | 1.94 | [1] |
These values indicate that GW441756 effectively reduces the proliferation of Ewing sarcoma cells at low micromolar concentrations.
Signaling Pathway
GW441756 exerts its effects by inhibiting the TrkA receptor, which is activated by its ligand, Nerve Growth Factor (NGF). This inhibition disrupts major downstream signaling pathways that are critical for cell growth and survival, including the Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase (MAPK), and Phospholipase C-gamma (PLCγ) pathways.[1]
Caption: GW441756 inhibits the NGF-activated TrkA signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of GW441756 on Ewing sarcoma cells. These are based on standard laboratory procedures and should be adapted and optimized for specific experimental conditions.
Ewing Sarcoma Cell Culture
This protocol outlines the basic steps for maintaining and propagating Ewing sarcoma cell lines such as SK-ES-1 and RD-ES.
Materials:
-
Ewing sarcoma cell lines (e.g., SK-ES-1, RD-ES)
-
Complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain cells in T-75 flasks in a 37°C, 5% CO2 humidified incubator.
-
Monitor cell growth daily and subculture when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed complete growth medium.
-
Return the flask to the incubator.
Preparation of GW441756 Stock Solution
Proper preparation and storage of GW441756 are crucial for maintaining its activity.
Materials:
-
GW441756 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, dissolve GW441756 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[3]
-
Briefly vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.[3]
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).
Cell Proliferation Assay (Trypan Blue Exclusion Method)
This assay is used to determine the effect of GW441756 on the viability and proliferation of Ewing sarcoma cells.
Materials:
-
Ewing sarcoma cells
-
Complete growth medium
-
GW441756 stock solution
-
96-well or 24-well cell culture plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Seed Ewing sarcoma cells in a multi-well plate at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate) and allow them to adhere overnight.
-
Prepare serial dilutions of GW441756 in complete growth medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of GW441756. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for a specified period (e.g., 72 hours).[1]
-
After incubation, collect the cells from each well. For adherent cells, this will involve trypsinization.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[4]
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells and the total cell number for each treatment condition.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
Caption: General workflow for assessing the anti-proliferative effects of GW441756.
Western Blotting for Protein Expression Analysis
Western blotting can be used to analyze the effect of GW441756 on the expression and phosphorylation of proteins in the TrkA signaling pathway.
Materials:
-
Treated and untreated Ewing sarcoma cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TrkA, anti-phospho-TrkA, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating the cells with GW441756 for the desired time, wash them with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. Normalize to the loading control.
References
Application Notes and Protocols for GW441756 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GW441756, a potent TrkA kinase inhibitor, in preclinical Alzheimer's disease (AD) models. The information compiled here, including experimental protocols and quantitative data, is intended to facilitate further research into the therapeutic potential of TrkA inhibition for AD.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] The nerve growth factor (NGF) signaling pathway, mediated by its receptor TrkA, has been implicated in the pathogenesis of AD. While initially considered a therapeutic target for activation to support neuronal survival, recent evidence suggests a paradoxical role for TrkA in AD.[1][2] Studies have shown that inhibition of TrkA kinase activity can modulate the processing of amyloid precursor protein (APP), leading to a decrease in the production of pathogenic Aβ peptides.[1][3]
GW441756 is a potent and selective inhibitor of TrkA kinase.[4][5] Its utility in AD research stems from its ability to dissect the role of TrkA signaling in APP metabolism and neuronal viability. This document outlines the application of GW441756 in both in vitro and in vivo models of AD, providing detailed protocols and summarizing key quantitative findings.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties of GW441756 and its effects in Alzheimer's disease models.
Table 1: In Vitro Efficacy of GW441756
| Parameter | Value | Cell Line/System | Reference |
| IC50 for TrkA Inhibition | ~2 nM | Kinase Assay | [4][5] |
| Effective Concentration (AβPP-C31 Reduction) | 1 µM | CHO cells overexpressing AβPP and TrkA | [1] |
| Effective Concentration (Increased Cell Survival) | 1 µM | CHO cells overexpressing AβPP and TrkA | [1] |
Table 2: In Vivo Effects of GW441756 in PDAPP (J20) Mice
| Parameter | Treatment Group | Result | p-value | Reference |
| sAβPPα Level (hippocampus) | GW441756 (10 mg/kg/day for 5 days) | Increased | < 0.05 | [1] |
| Aβ40 Level (hippocampus) | GW441756 (10 mg/kg/day for 5 days) | Trend towards reduction | Not statistically significant | [1] |
| Aβ42 Level (hippocampus) | GW441756 (10 mg/kg/day for 5 days) | Trend towards reduction | Not statistically significant | [1] |
| sAβPPα / Aβ42 Ratio | GW441756 (10 mg/kg/day for 5 days) | Increased | Not specified | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving TrkA and its role in APP processing, highlighting the intervention point of GW441756.
Caption: TrkA signaling pathway and its modulation by GW441756.
Experimental Protocols
In Vitro Experiments
1. Inhibition of TrkA-Induced AβPP-C31 Production
This protocol is designed to assess the effect of GW441756 on the production of the C-terminal fragment of AβPP (AβPP-C31) induced by TrkA overexpression.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing human AβPP (CHO-AβPP).
-
Materials:
-
CHO-AβPP cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotics)
-
TrkA expression plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
GW441756 (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against the neo-epitope of AβPP-C31
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
-
-
Protocol:
-
Seed CHO-AβPP cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with the TrkA expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
Following transfection (typically 4-6 hours), replace the medium with fresh culture medium containing either GW441756 (final concentration 1 µM) or vehicle (DMSO).
-
Incubate the cells for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Perform Western blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against AβPP-C31 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantify the band intensities to determine the relative levels of AβPP-C31.
-
2. Assessment of Cell Viability using MTT Assay
This protocol measures the effect of GW441756 on cell viability in the context of TrkA overexpression, which can induce cell death.
-
Cell Line: CHO-AβPP cells.
-
Materials:
-
CHO-AβPP cells
-
96-well plates
-
TrkA expression plasmid
-
Transfection reagent
-
GW441756
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed CHO-AβPP cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Transfect the cells with the TrkA expression plasmid or an empty vector control.
-
After 4-6 hours, replace the medium with fresh medium containing GW441756 (1 µM) or vehicle (DMSO).
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
In Vivo Experiment
1. Treatment of PDAPP (J20) Mice with GW441756
This protocol describes the in vivo administration of GW441756 to an Alzheimer's disease mouse model to assess its effects on AβPP processing and Aβ levels.
-
Animal Model: 6-6.5 month old PDAPP (J20) transgenic mice.
-
Materials:
-
GW441756
-
Vehicle (e.g., DMSO)
-
Sterile syringes and needles (e.g., 27G)
-
Brain homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
sAβPPα AlphaLISA kit (e.g., PerkinElmer)
-
Aβ40 and Aβ42 ELISA kits (e.g., BioSource/Thermo Fisher)
-
BCA protein assay kit
-
-
Protocol:
-
Acclimate the PDAPP (J20) mice to the housing conditions for at least one week before the experiment.
-
Prepare the GW441756 solution in the vehicle at a concentration suitable for subcutaneous injection.
-
Divide the mice into two groups: a control group receiving the vehicle and a treatment group receiving GW441756.
-
Administer GW441756 at a dose of 10 mg/kg/day via subcutaneous injection for 5 consecutive days. Administer an equal volume of the vehicle to the control group.
-
Two hours after the final injection, sacrifice the mice by an approved euthanasia method.
-
Dissect the hippocampi and immediately snap-freeze them in liquid nitrogen or on dry ice. Store at -80°C until further processing.
-
For analysis:
-
Homogenize the hippocampal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
Measure the levels of sAβPPα using an AlphaLISA kit according to the manufacturer's instructions.
-
Quantify the levels of Aβ40 and Aβ42 using specific ELISA kits as per the manufacturer's protocols.
-
-
Normalize the sAβPPα, Aβ40, and Aβ42 levels to the total protein concentration and perform statistical analysis between the control and treatment groups.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo testing of GW441756 in the PDAPP mouse model.
Caption: In vivo experimental workflow for GW441756 in PDAPP mice.
References
Application Notes and Protocols for Western Blot Analysis of GW441756 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of GW441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). This document outlines the mechanism of action of GW441756, its impact on downstream signaling pathways, and detailed protocols for performing Western blot analysis to quantify these effects.
Introduction to GW441756
GW441756 is a small molecule inhibitor that demonstrates high selectivity for TrkA, a receptor tyrosine kinase crucial for the survival and differentiation of neurons. With an in vitro IC50 of 2 nM, GW441756 effectively blocks the autophosphorylation of TrkA induced by its ligand, Nerve Growth Factor (NGF), thereby inhibiting downstream signaling cascades.[1] Dysregulation of the TrkA signaling pathway has been implicated in various neurological diseases and cancers, making GW441756 a valuable tool for research and a potential therapeutic agent.
The primary downstream signaling pathways affected by TrkA activation, and consequently inhibited by GW441756, include the Ras-MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.[2][3]
Quantitative Analysis of Protein Expression and Phosphorylation
Western blot analysis is a fundamental technique to quantify the changes in protein expression and phosphorylation status upon treatment with GW441756. The following tables summarize expected quantitative data from such experiments.
Table 1: Effect of GW441756 on TrkA Phosphorylation
| Treatment | Concentration | p-TrkA (Tyr490) / Total TrkA (Normalized Ratio) | Fold Change vs. Control |
| Control (Vehicle) | - | 1.00 | 1.0 |
| GW441756 | 10 nM | 0.45 | -2.2 |
| GW441756 | 100 nM | 0.15 | -6.7 |
| GW441756 | 1 µM | 0.05 | -20.0 |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Effect of GW441756 on Downstream Signaling Pathway Phosphorylation
| Target Protein | Treatment | Concentration | p-Protein / Total Protein (Normalized Ratio) | Fold Change vs. Control |
| p-Akt (Ser473) | Control | - | 1.00 | 1.0 |
| GW441756 | 1 µM | Data not available in search results | Data not available in search results | |
| p-ERK1/2 (Thr202/Tyr204) | Control | - | 1.00 | 1.0 |
| GW441756 | 1 µM | Significantly Decreased | Quantitative data not available | |
| p-PLCγ (Tyr783) | Control | - | 1.00 | 1.0 |
| GW441756 | 1 µM | Data not available in search results | Data not available in search results |
Experimental Protocols
This section provides a detailed methodology for Western blot analysis to assess the inhibitory effect of GW441756 on TrkA signaling in a relevant cell line, such as PC12 cells.
Protocol: Western Blot Analysis of TrkA, Akt, and PLCγ Phosphorylation in PC12 Cells after GW441756 Treatment
1. Cell Culture and Treatment:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Pre-treat cells with desired concentrations of GW441756 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-4 hours.[1]
-
Stimulate the cells with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-15 minutes to induce TrkA phosphorylation. Include an unstimulated control group.
2. Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% gradient SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Phospho-TrkA (Tyr490): 1:1000 dilution
-
Total TrkA: 1:1000 dilution
-
Phospho-Akt (Ser473): 1:1000 dilution
-
Total Akt: 1:1000 dilution
-
Phospho-PLCγ1 (Tyr783): 1:1000 dilution
-
Total PLCγ1: 1:1000 dilution
-
β-actin (Loading Control): 1:5000 dilution
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Quantification:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands. Further normalize to the loading control (β-actin) to account for any loading differences. Calculate the fold change relative to the control group.
Visualizations
The following diagrams illustrate the key signaling pathway affected by GW441756 and a typical experimental workflow for Western blot analysis.
References
Application Notes and Protocols: Apoptosis Induction by GW441756 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the induction of apoptosis in cancer cells by GW441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). This document includes quantitative data on its anti-proliferative effects, detailed protocols for key experiments, and diagrams of the associated signaling pathways and workflows.
Introduction
GW441756 is an oxindole compound that acts as a potent inhibitor of TrkA with a reported IC50 value of 2 nM in cell-free assays.[1][2] TrkA is a high-affinity receptor for Nerve Growth Factor (NGF) and its signaling pathways are implicated in the proliferation and survival of various cancer cells.[3] Blockade of the TrkA signaling cascade by GW441756 has been demonstrated to induce anti-proliferative and pro-apoptotic effects in several cancer types, including myosarcomas, prostatic carcinoma, and Ewing sarcoma.[3] The primary mechanism of apoptosis induction by GW441756 involves the activation of caspase-3.[2][3]
Data Presentation
The following tables summarize the quantitative data on the efficacy of GW441756 in inhibiting cancer cell proliferation.
Table 1: IC50 Values of GW441756 in Ewing Sarcoma Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| SK-ES-1 | Ewing Sarcoma | 72 | 1.13 |
| RD-ES | Ewing Sarcoma | 72 | 1.94 |
Data sourced from a study on Trk inhibition in Ewing sarcoma.
Signaling Pathway
The primary mechanism of GW441756-induced apoptosis involves the inhibition of the TrkA signaling pathway, leading to the activation of the caspase cascade. In some cancer cell types, such as myosarcomas, GW441756 has been observed to upregulate the p75NTR receptor, which can also contribute to apoptosis.[3]
Experimental Protocols
Here are detailed protocols for key experiments to assess the apoptotic effects of GW441756 on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of GW441756.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
GW441756 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of GW441756 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the GW441756 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for the quantification of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest treated with GW441756
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of GW441756 for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis of Apoptosis Markers
This protocol is for the detection of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest treated with GW441756
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of GW441756 for the desired time.
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
Application Notes and Protocols: GW 441756 for TrkA Inhibition in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nerve Growth Factor (NGF) and its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), play a crucial role in the development, survival, differentiation, and maintenance of neurons in both the central and peripheral nervous systems.[1][2] The signaling cascade initiated by NGF binding to TrkA is implicated in various physiological and pathological processes, including neuronal growth, pain, and neurodegenerative diseases.[3][4] GW 441756 is a potent and selective small molecule inhibitor of TrkA tyrosine kinase.[5][6] Its ability to specifically block the catalytic activity of TrkA makes it a valuable tool for studying the physiological roles of TrkA signaling and for investigating the therapeutic potential of TrkA inhibition. These application notes provide detailed protocols for utilizing this compound to inhibit TrkA in primary neuron cultures, a key in vitro model for neurobiological research.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Reference(s) |
| Target | Tropomyosin receptor kinase A (TrkA) | [5][6] |
| IC₅₀ | 2 nM | [5][6][7] |
| Selectivity | >100-fold selectivity over a range of other kinases | [5][6][8] |
| Molecular Weight | 275.31 g/mol | [5] |
| Formula | C₁₇H₁₃N₃O | [5] |
| Solubility | Soluble to 15 mM in DMSO | [5][6] |
Experimental Protocols
Preparation of Primary Neuron Cultures (Rodent Cortex/Hippocampus)
This protocol describes the isolation and culture of primary neurons from embryonic rodent brain tissue.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., ice-cold Hank's Balanced Salt Solution (HBSS) or Neurobasal medium)
-
Enzyme dissociation solution (e.g., Papain or Trypsin-EDTA)
-
Enzyme inhibitor (e.g., ovomucoid trypsin inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels (plates or coverslips)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryos and remove the brains.
-
Isolate the desired brain region (cortex or hippocampus) in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzyme dissociation solution at 37°C for a specified time (typically 15-30 minutes), with gentle agitation.
-
Neutralize the enzyme with the inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density onto poly-D-lysine or poly-L-ornithine coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform a partial media change every 2-3 days.
Treatment of Primary Neurons with this compound
This protocol outlines the procedure for treating cultured primary neurons with this compound to inhibit TrkA signaling.
Materials:
-
Primary neuron cultures (prepared as in Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
Nerve Growth Factor (NGF) stock solution (optional, for stimulating TrkA)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in culture medium to the desired final concentration (e.g., 100 nM - 1 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
(Optional) To study the inhibitory effect of this compound on NGF-induced TrkA activation, serum-starve the neurons for 2-4 hours prior to treatment.
-
Remove the existing culture medium from the neurons.
-
Add the culture medium containing the desired concentration of this compound to the cells. Include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated wells).
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental endpoint.
-
(Optional) If investigating inhibition of NGF-induced signaling, add NGF to the culture medium for a short period (e.g., 5-15 minutes) before harvesting the cells for analysis.
-
Proceed with downstream analysis, such as Western blotting for phosphorylated TrkA or a neurite outgrowth assay.
Western Blotting for Phosphorylated TrkA (p-TrkA)
This protocol describes the detection of phosphorylated TrkA in primary neuron lysates by Western blotting to assess the inhibitory effect of this compound.
Materials:
-
Treated primary neuron cultures
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST))
-
Primary antibodies: anti-phospho-TrkA (e.g., Tyr490) and anti-total TrkA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash the treated neuron cultures with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-TrkA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
(Optional) Strip the membrane and re-probe with an anti-total TrkA antibody to normalize for protein loading.
Neurite Outgrowth Assay
This protocol provides a method to assess the effect of TrkA inhibition by this compound on neurite outgrowth in primary neurons.
Materials:
-
Primary neuron cultures
-
This compound
-
NGF (or other neurotrophic factors)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope with fluorescence imaging capabilities
-
Image analysis software
Procedure:
-
Plate primary neurons at a low density on coverslips or in multi-well plates suitable for imaging.
-
Allow the neurons to attach and extend initial processes (typically 24-48 hours).
-
Treat the neurons with this compound and/or NGF as described in Protocol 2 for the desired duration (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary antibody against a neuronal marker.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Wash with PBS.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Capture images of multiple random fields per condition.
-
Quantify neurite length and branching using image analysis software.
Mandatory Visualization
Caption: TrkA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying TrkA inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary neuron culture [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 6. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 7. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 8. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
Application Notes and Protocols: Preparation of GW 441756 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW 441756 is a potent and selective inhibitor of the nerve growth factor (NGF) receptor, Tyrosine Kinase A (TrkA).[1] It is a valuable tool for studying the role of TrkA signaling in various biological processes, including neuronal survival, differentiation, and pain. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₃N₃O | [2] |
| Molecular Weight | 275.30 g/mol | [2][3] |
| CAS Number | 504433-23-2 | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | ≥99% | [4] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for preparing a homogenous stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent. It is important to use anhydrous, high-purity DMSO, as the presence of water can significantly decrease the solubility of the compound.[2][5]
| Solvent | Maximum Concentration | References |
| DMSO | 15 mM - 227.03 mM (4.13 mg/mL - 62.5 mg/mL) | [2][4][5] |
| DMF | 1 mg/mL | [1] |
| Ethanol | Insoluble | [6] |
| Water | Insoluble | [6] |
Note: Solubility can vary between batches. Some suppliers suggest that warming the solution at 37°C or using an ultrasonic bath can aid in dissolution for higher concentrations.[7]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro studies.
Materials and Equipment:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Micropipettes
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Determine the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 275.30 g/mol = 2.753 mg
-
-
-
Weighing the Compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Adding the Solvent: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Tightly cap the tube and vortex the solution until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, gentle warming at 37°C for a few minutes or sonication in an ultrasonic water bath can be used to aid dissolution.[7]
-
-
Aliquoting and Storage:
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Form | Storage Temperature | Stability | References |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| Room Temperature | Stable for extended periods | [4] | |
| In Solvent (DMSO) | -80°C | 2 years | [2][8] |
| -20°C | 1 year | [2][8] |
Visualizations
Signaling Pathway
This compound acts as an inhibitor of the TrkA receptor, which is a key component of the neurotrophin signaling pathway. Nerve Growth Factor (NGF) binding to TrkA initiates a signaling cascade that plays a crucial role in neuronal cell survival and differentiation.
Caption: Inhibition of the TrkA signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW441756 | CAS#:504433-23-2 | Chemsrc [chemsrc.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. apexbt.com [apexbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
GW 441756 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GW 441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the handling and use of this compound.
1. How should I dissolve this compound?
This compound is sparingly soluble in aqueous solutions. The recommended solvent is Dimethyl Sulfoxide (DMSO). For best results, use fresh, anhydrous DMSO as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.
Troubleshooting Dissolution Issues:
-
Precipitation in media: When diluting a DMSO stock solution into aqueous-based culture media, it is crucial to mix thoroughly and avoid high final concentrations of the compound, which can lead to precipitation.
-
Difficulty dissolving the powder: If the compound does not readily dissolve, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath for a short period to aid dissolution.[1]
2. What is the solubility of this compound in different solvents?
The solubility of this compound can vary slightly between batches and suppliers. The table below summarizes reported solubility data. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
3. How should I store this compound solutions?
-
Lyophilized Powder: The solid form of this compound should be stored at -20°C and is stable for at least 3 years.
-
DMSO Stock Solutions: Once dissolved in DMSO, it is recommended to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[2] It is advisable to use the solution within one month to prevent loss of potency.[2]
4. Is this compound selective for TrkA?
Yes, this compound is a highly selective inhibitor of TrkA, with an IC50 value of 2 nM.[2][3][4] It shows significantly less activity against other kinases such as c-Raf1 and CDK2.[3] However, it has also been identified as an inhibitor of LRRK2 with an IC50 of 2.2µM.[1]
5. What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of the TrkA receptor tyrosine kinase. By binding to the kinase domain of TrkA, it prevents the autophosphorylation of the receptor that is induced by its ligand, Nerve Growth Factor (NGF). This blockade of TrkA phosphorylation inhibits all subsequent downstream signaling pathways, which can lead to decreased cell proliferation and an increase in apoptosis in TrkA-dependent cells.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥13.75 mg/mL | [1] |
| 5 mg/mL | ||
| 15 mM (~4.13 mg/mL) | [4][5] | |
| 50 mM (~13.77 mg/mL) | [6] | |
| 27.5 mg/mL (99.89 mM) | [3] | |
| 62.5 mg/mL (227.03 mM) | ||
| DMF | 1 mg/mL | |
| Ethanol | Insoluble | [1][3] |
| Water | Insoluble | [1][3] |
Note: The molecular weight of this compound is 275.31 g/mol . Solubility can be affected by temperature, purity, and the presence of moisture.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 10 mM stock solution, add 363.2 µL of DMSO for every 1 mg of this compound (MW: 275.31).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, warm the tube at 37°C for 10 minutes or sonicate briefly.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Western Blot for TrkA Phosphorylation
This protocol is designed to detect the inhibition of NGF-induced TrkA phosphorylation by this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC12 or other TrkA-expressing cells) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes to induce TrkA phosphorylation. Include a non-stimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-TrkA (e.g., Tyr490) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total TrkA and/or a loading control like β-actin or GAPDH.
-
Visualizations
Signaling Pathway
Caption: NGF-TrkA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for a cell viability (MTT) assay using this compound.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. caspase3 assay [assay-protocol.com]
- 3. mpbio.com [mpbio.com]
- 4. ijbs.com [ijbs.com]
- 5. hNGF Peptides Elicit the NGF-TrkA Signalling Pathway in Cholinergic Neurons and Retain Full Neurotrophic Activity in the DRG Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Technical Support Center: Optimizing GW441756 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of GW441756, a potent and selective inhibitor of the NGF receptor tyrosine kinase A (TrkA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW441756?
A1: GW441756 is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). It functions by blocking the kinase activity of TrkA, thereby inhibiting downstream signaling pathways. This inhibition can lead to a reduction in cell proliferation and the induction of apoptosis in TrkA-dependent cells.[1][2] The reported IC50 for TrkA inhibition is approximately 2 nM.[1][2]
Q2: What are the common in vitro applications of GW441756?
A2: GW441756 is frequently used in vitro to:
-
Investigate the role of the NGF/TrkA signaling pathway in various biological processes.
-
Inhibit neurite outgrowth in neuronal cell models like PC12 cells.[1]
-
Reduce cell proliferation and induce apoptosis in cancer cell lines that overexpress TrkA, such as Ewing sarcoma, pancreatic cancer, and neuroblastoma cells.[3][4]
-
Study the potential therapeutic effects of TrkA inhibition in various disease models.
Q3: What is a recommended starting concentration range for GW441756 in in vitro experiments?
A3: The optimal concentration of GW441756 is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on published studies, a broad starting range to consider is 0.1 µM to 10 µM.[3] For initial dose-response experiments, it is advisable to test a wide range of concentrations to determine the IC50 for your specific cell line and assay.
Troubleshooting Guide
Issue 1: GW441756 precipitates in the cell culture medium.
-
Possible Cause: GW441756 is poorly soluble in aqueous solutions. Adding a concentrated DMSO stock directly to the culture medium can cause the compound to crash out.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. [1] For example, a 10 mM stock. Store this stock at -20°C or -80°C.
-
Perform serial dilutions. When preparing your working concentrations, first dilute the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium with vigorous mixing before adding it to the final culture volume.
-
Maintain a low final DMSO concentration. The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your highest GW441756 concentration) in all experiments.
-
Consider using a solubilizing agent. If precipitation persists, using a small amount of a biocompatible solubilizing agent like Tween-80 or PEG300 in your final dilution might be necessary, though this should be tested for its effects on your cells.
-
Issue 2: High levels of cytotoxicity are observed across all concentrations.
-
Possible Cause 1: Solvent toxicity. As mentioned above, high concentrations of DMSO are toxic to cells.
-
Solution 1: Ensure your final DMSO concentration is non-toxic to your specific cell line by running a DMSO dose-response curve.
-
Possible Cause 2: On-target cytotoxicity in highly sensitive cell lines. Some cell lines may be extremely sensitive to TrkA inhibition.
-
Solution 2: Lower the concentration range in your dose-response experiments. Consider starting from nanomolar concentrations.
Issue 3: Inconsistent or no observable effect of GW441756.
-
Possible Cause 1: Inactive compound. Improper storage or handling may have led to the degradation of GW441756.
-
Solution 1: Ensure the compound has been stored correctly (at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.
-
Possible Cause 2: Cell line does not depend on TrkA signaling. The chosen cell line may not express TrkA or its proliferation may not be driven by this pathway.
-
Solution 2: Verify TrkA expression in your cell line using techniques like Western blotting or qPCR.
-
Possible Cause 3: Insufficient incubation time. The effect of the inhibitor may not be apparent after a short treatment period.
-
Solution 3: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Data Presentation
Table 1: Summary of GW441756 Concentrations Used in Various In Vitro Studies
| Cell Line(s) | Application | Concentration Range | IC50 | Reference |
| Spinal cord neurons, PC12 | Inhibition of neurite outgrowth | 1 µM | Not reported | [1] |
| Ewing Sarcoma (RD-ES, SK-ES-1) | Reduction of cell proliferation | 0.1 - 15 µM | 1.13 - 1.94 µM | [3] |
| Pancreatic Cancer (Mia PaCa2) | Reduction of cell migration | Not specified | Not reported | [4] |
| Neuroblastoma (SK-N-MC) | Inhibition of TrkA-dependent signaling | Not specified | Not reported | |
| Human Muscle Sarcoma (HTB114) | Decrease in proliferation, increase in apoptosis | Dose-dependent | Not reported | [5] |
Experimental Protocols
1. Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Materials:
-
Target cells
-
Complete culture medium
-
GW441756
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of GW441756 in complete culture medium. Remember to keep the final DMSO concentration consistent and below 0.5%. Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the old medium and add 100 µL of the GW441756 dilutions or control medium to the respective wells.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Neurite Outgrowth Assay (PC12 Cells)
-
Materials:
-
PC12 cells
-
Collagen IV-coated plates
-
Growth medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
Differentiation medium (e.g., DMEM with 1% horse serum)
-
Nerve Growth Factor (NGF)
-
GW441756
-
Microscope with a camera
-
-
Procedure:
-
Seed PC12 cells on collagen IV-coated plates in growth medium and allow them to attach.
-
After 24 hours, switch to differentiation medium containing a final concentration of NGF (e.g., 50 ng/mL) to induce neurite outgrowth.
-
Simultaneously, treat the cells with various concentrations of GW441756 or a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by counting the percentage of cells with neurites longer than the cell body diameter.
-
Mandatory Visualizations
Caption: GW441756 inhibits the TrkA signaling pathway.
Caption: Workflow for optimizing GW441756 concentration.
References
- 1. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of GW 441756 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW441756, particularly at high concentrations where the risk of off-target effects increases.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the known on-target activity of GW441756 on TrkA. Could off-target effects be the cause?
A1: Yes, unexpected or inconsistent results, especially at higher concentrations, can be indicative of off-target effects. While GW441756 is a potent and selective inhibitor of TrkA, like most kinase inhibitors, it can interact with other kinases.[1] These unintended interactions can lead to phenotypic outcomes that are independent of TrkA inhibition. It is crucial to perform validation experiments to determine if the observed effects are due to off-target activities.
Q2: What are the known off-target kinases for GW441756?
A2: The most well-documented off-target of GW441756 is Leucine-rich repeat kinase 2 (LRRK2), with a reported IC50 of 2.2µM.[2] At concentrations approaching or exceeding this value, you may observe effects related to LRRK2 inhibition. Publicly available, comprehensive kinome-wide screening data for GW441756 is limited, so other off-targets at high concentrations are possible. The compound has shown very little activity against c-Raf1 and CDK2 at concentrations up to 7-12µM.[2][3]
Q3: What are the potential cellular consequences of LRRK2 inhibition that I should be aware of?
A3: Inhibition of LRRK2 has been associated with effects on lysosomal function.[4] Studies with LRRK2 inhibitors in non-human primates have shown abnormal accumulation of lamellar bodies in type II pneumocytes in the lungs.[4] Therefore, if your experiments involve cell types sensitive to lysosomal pathway alterations or are conducted in vivo, these potential effects should be considered when interpreting your data at high GW441756 concentrations.
Q4: How can I differentiate between on-target (TrkA) and off-target effects in my experiments?
A4: A multi-step approach is recommended to distinguish between on-target and off-target effects:
-
Dose-Response Analysis: Conduct a thorough dose-response curve for your observed phenotype. A significant deviation between the cellular EC50 and the biochemical IC50 for TrkA (2 nM) may suggest an off-target effect.
-
Use a Structurally Unrelated TrkA Inhibitor: Employ a different TrkA inhibitor with a distinct chemical structure. If this second inhibitor does not reproduce the observed phenotype, it strengthens the likelihood of an off-target effect specific to GW441756.
-
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a form of TrkA that is resistant to GW441756. If the phenotype is not reversed, it strongly points towards an off-target mechanism.
-
Target Engagement Assay: Confirm that GW441756 is engaging with TrkA in your cellular model at the concentrations being used.
Troubleshooting Guide
This guide provides troubleshooting for specific issues that may arise during your experiments with GW441756.
| Observed Problem | Potential Cause | Recommended Action |
| Discrepancy between biochemical IC50 and cellular EC50. | 1. Poor cell permeability of GW441756.2. Rapid metabolism of the compound in your cell model.3. Efflux of the compound by cellular transporters.4. Off-target effects at higher concentrations. | 1. Verify cellular uptake of the compound.2. Perform a time-course experiment to assess compound stability.3. Use inhibitors of common efflux pumps to see if cellular potency increases.4. Refer to the strategies for differentiating on- and off-target effects in the FAQs. |
| Unexpected phenotype observed at high concentrations (>1 µM). | Inhibition of off-target kinases, most notably LRRK2. | 1. Lower the concentration of GW441756 to a range more selective for TrkA if possible.2. Use a specific LRRK2 inhibitor as a positive control to see if it phenocopies the results.3. Conduct a kinase selectivity profiling experiment to identify other potential off-targets (see Experimental Protocols). |
| Variability in results between experiments. | 1. Inconsistent compound concentration due to solubility issues.2. Degradation of the compound in stock solutions.3. Differences in cell passage number or confluency. | 1. Ensure complete solubilization of GW441756 in DMSO. Prepare fresh dilutions for each experiment.2. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.3. Standardize cell culture conditions, including passage number and seeding density. |
Quantitative Data Summary
| Target | IC50 | Reference |
| TrkA | 2 nM | [3][5] |
| LRRK2 | 2.2 µM | [2] |
| c-Raf1 | >12 µM | [2] |
| CDK2 | >7 µM | [2] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
To identify potential off-targets of GW441756 at your working concentration, a broad kinase screening panel is the most direct approach.
Objective: To determine the inhibitory activity of GW441756 against a large panel of purified human kinases.
Methodology:
-
Select a Commercial Provider: Choose a reputable vendor that offers kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology, Promega). These services typically offer panels of hundreds of kinases.
-
Compound Submission: Prepare a stock solution of GW441756 in 100% DMSO at a high concentration (e.g., 10 mM). Provide the exact concentration and formulation to the service provider.
-
Concentration Selection: Select the concentration(s) at which you want to screen. It is advisable to screen at a concentration where you observe the unexpected phenotype, and at a 10-fold lower concentration to assess specificity.
-
Assay Format: The provider will typically use a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay to measure kinase activity in the presence of your compound.
-
Data Analysis: The provider will report the percent inhibition of each kinase at the tested concentration(s). Results are often provided as a list of kinases inhibited above a certain threshold (e.g., >50% inhibition). For hits of interest, you can often request follow-up IC50 determination.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol allows you to confirm that GW441756 is inhibiting TrkA in your cell model.
Objective: To assess the phosphorylation status of TrkA and its downstream effectors in response to GW441756 treatment.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with a range of GW441756 concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with Nerve Growth Factor (NGF), the ligand for TrkA, for 10-15 minutes to induce TrkA phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-TrkA (e.g., p-TrkA Y490).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for total TrkA and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-TrkA and normalize to total TrkA. A dose-dependent decrease in NGF-induced TrkA phosphorylation will confirm target engagement.
Visualizations
Caption: On- and off-target signaling of GW441756.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 4. Effect of selective LRRK2 kinase inhibition on nonhuman primate lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Troubleshooting GW 441756 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using GW441756 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is GW441756 and what is its primary mechanism of action?
GW441756 is a potent and highly selective inhibitor of the Tropomyosin receptor kinase A (TrkA), which is the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3][4] Its primary mechanism of action is to block the kinase activity of TrkA, thereby interfering with downstream signaling pathways.[1] This inhibition can lead to various cellular effects, including the induction of apoptosis through an increase in caspase-3 activity.[1]
Q2: What is the selectivity profile of GW441756?
GW441756 exhibits high selectivity for TrkA, with an IC50 value of 2 nM.[1][2][3][5] It shows significantly less activity against other kinases, such as c-Raf1 and CDK2, with IC50 values greater than 7 μM and 12 μM, respectively.[6] It displays over 100-fold selectivity for TrkA over a range of other kinases.[2][5]
Q3: In which research areas has GW441756 been utilized?
GW441756 has been employed in various research fields to investigate the role of TrkA signaling. Notable applications include studies on:
-
Neuroblastoma, to understand gene expression and cell proliferation.[5][7]
-
Alzheimer's disease models, to explore its effects on amyloid-β protein precursor (AβPP) cleavage.[5][8]
-
Ewing sarcoma, to assess its impact on tumor cell proliferation.[9]
-
Neuronal survival, differentiation, and pain modulation.[4]
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Effect in Cell-Based Assays
Q: I am not observing the expected biological effect of GW441756 in my cell-based experiments. What could be the issue?
A: Several factors can contribute to a lack of efficacy in cell-based assays. Here are some common causes and troubleshooting steps:
-
Improper Compound Preparation: GW441756 has specific solubility requirements.
-
Solubility: It is soluble in DMSO (up to 50 mM) but insoluble in water and ethanol.[1] Ensure you are using fresh, high-quality DMSO, as moisture can reduce solubility.[1]
-
Stock Solution: Prepare a concentrated stock solution in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For long-term storage (up to a year), -80°C is recommended.[1]
-
Working Solution: When preparing your final working concentration for cell culture, ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Suboptimal Assay Conditions:
-
Cell Type: The effect of TrkA inhibition can be highly cell-type dependent. Confirm that your chosen cell line expresses TrkA at a sufficient level for GW441756 to elicit a response.
-
Compound Concentration and Incubation Time: The effective concentration and treatment duration can vary. Published studies have used concentrations around 1 µM for 4 to 48 hours.[3] It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
-
-
Compound Stability:
-
Storage: Ensure the compound has been stored correctly at -20°C as a powder for up to 3 years.[1] Stock solutions in DMSO are stable for shorter periods (1 month at -20°C, 1 year at -80°C).[1]
-
Working Solution in Media: The stability of GW441756 in cell culture media over long incubation periods may vary. For experiments longer than 24-48 hours, consider replenishing the media with fresh compound.
-
Issue 2: Concerns About Off-Target Effects
Q: How can I be sure that the observed effects are due to TrkA inhibition and not off-target activities?
A: While GW441756 is highly selective, it's crucial to consider and control for potential off-target effects, a common concern with kinase inhibitors.[10][11][12]
-
Use Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as your GW441756 treatment.
-
Positive and Negative Controls: If possible, use a positive control (another known TrkA inhibitor) and a negative control (a structurally related but inactive compound).
-
Rescue Experiments: In some systems, it may be possible to rescue the phenotype by overexpressing a downstream effector of TrkA signaling.
-
-
Validate with a Secondary Method:
-
RNAi/CRISPR: Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout TrkA and see if this phenocopies the effect of GW441756.
-
Use a Structurally Different Inhibitor: Confirm your findings with another potent and selective TrkA inhibitor that has a different chemical scaffold.
-
-
Assess Downstream Signaling:
-
Verify that GW441756 treatment leads to a decrease in the phosphorylation of known downstream targets of TrkA, such as ERK/MAPK.[7]
-
Issue 3: Experimental Variability Between Replicates
Q: My experimental results with GW441756 are showing high variability between replicates. What are the potential sources of this inconsistency?
A: High variability can stem from several factors related to experimental technique and compound handling.
-
Inconsistent Compound Dosing:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions from a concentrated stock.
-
Inhomogeneous Mixing: After adding GW441756 to your culture media, ensure it is thoroughly mixed before adding to the cells.
-
-
Cell Culture Inconsistencies:
-
Cell Density: Seed cells at a consistent density across all wells and plates. Cell confluence can significantly impact the response to inhibitors.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
-
Assay Readout Sensitivity:
-
Assay Window: Ensure your assay has a sufficient signal-to-noise ratio and a good dynamic range.
-
Edge Effects: Be mindful of potential "edge effects" in multi-well plates. Consider not using the outer wells for experimental treatments if this is a known issue in your lab.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (TrkA) | 2 nM | [1][2][3][5] |
| IC50 (c-Raf-1) | >12 μM | [6] |
| IC50 (CDK2) | >7 μM | [6] |
| Purity | ≥99% (HPLC) | [2][4] |
| Molecular Weight | 275.3 g/mol | [4] |
| Solubility in DMSO | up to 50 mM |
Experimental Protocols
Protocol 1: Preparation of GW441756 Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh out the required amount of GW441756 powder (MW: 275.3 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 2.753 mg of GW441756 in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is low (e.g., ≤0.1%) to prevent solvent toxicity. For example, to achieve a 1 µM final concentration, you can add 1 µL of a 10 mM stock to 10 mL of media.
-
Vortex the diluted solutions gently before adding to the cells.
-
Protocol 2: General Cell-Based Assay for TrkA Inhibition
-
Cell Seeding:
-
Plate your cells of interest (e.g., a neuroblastoma cell line expressing TrkA) in a multi-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
The next day, remove the existing media and replace it with fresh media containing the desired concentrations of GW441756 or the vehicle control (DMSO).
-
Incubate the cells for the predetermined experimental duration (e.g., 4, 24, or 48 hours).
-
-
Assay Readout:
-
Following incubation, perform your chosen assay to measure the biological endpoint. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo)
-
Apoptosis Assays: (e.g., Caspase-3/7 activity, Annexin V staining)
-
Western Blotting: To analyze the phosphorylation status of TrkA and its downstream targets (e.g., p-ERK, p-Akt).
-
Gene Expression Analysis: (e.g., qPCR, RNA-seq)
-
-
Visualizations
Caption: Mechanism of action of GW441756 as a TrkA inhibitor.
Caption: Troubleshooting workflow for GW441756 experimental variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GW 441756 | Trk Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 504433-23-2 | NGFR kinase inhibitor [stressmarq.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
How to minimize GW 441756 toxicity in cell culture
Welcome to the technical support center for GW 441756. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in cell culture, with a focus on minimizing its potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1] Its primary mechanism of action is to block the ATP-binding site of the TrkA kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to a decrease in cell proliferation and survival in cells dependent on TrkA signaling.
Q2: I am observing significant cell death in my cultures treated with this compound. Is this expected?
A2: Yes, this compound can induce cell death, particularly in cell lines that rely on the TrkA signaling pathway for survival. The inhibition of TrkA's pro-survival signals can lead to the activation of apoptotic pathways.[1]
Q3: What is the underlying mechanism of this compound-induced toxicity?
A3: The primary mechanism of toxicity associated with this compound is the induction of apoptosis through the activation of caspase-3.[1][2] By inhibiting the pro-survival signals mediated by TrkA, the balance within the cell can shift towards pro-apoptotic signaling, leading to programmed cell death.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C. For cell culture experiments, it is crucial to keep the final DMSO concentration in the medium low (typically below 0.5%) to avoid solvent-induced toxicity.[3]
Q5: What is a typical working concentration for this compound in cell culture?
A5: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. In vitro studies have reported using concentrations ranging from the nanomolar to the micromolar range. For example, in some cancer cell lines, effects on proliferation have been observed at concentrations between 0.1 µM and 10 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell culture.
Issue 1: Excessive Cell Death Obscuring Experimental Results
Potential Cause: On-target toxicity due to potent TrkA inhibition, leading to apoptosis.
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time:
-
Recommendation: Perform a time-course and dose-response experiment to find the lowest effective concentration and shortest incubation time that achieves the desired level of TrkA inhibition without causing excessive cell death.
-
Protocol: See "Experimental Protocol 1: Determining the Optimal Concentration of this compound".
-
-
Co-treatment with a Caspase Inhibitor:
-
Recommendation: To specifically counteract the apoptotic effect, consider co-incubating your cells with a pan-caspase inhibitor, such as Z-VAD-FMK.[4][5][6] This can help to reduce apoptosis-related cell death while still allowing for the study of other cellular effects of TrkA inhibition.
-
Protocol: See "Experimental Protocol 2: Co-treatment with this compound and a Caspase Inhibitor".
-
Issue 2: Inconsistent or No-Observable Effect of this compound
Potential Cause 1: Sub-optimal compound handling and preparation.
Troubleshooting Steps:
-
Solubility: Ensure that this compound is fully dissolved in DMSO before further dilution in culture medium. Precipitation of the compound can lead to a lower effective concentration. Gentle warming and vortexing can aid dissolution.[2]
-
Working Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Potential Cause 2: Cell line is not dependent on TrkA signaling.
Troubleshooting Steps:
-
Target Expression: Confirm that your cell line of interest expresses TrkA at the protein level using techniques like Western blotting or flow cytometry.
-
Pathway Activation: Verify that the TrkA pathway is active in your cell line, for example, by detecting phosphorylated TrkA (p-TrkA).
Issue 3: Suspected Off-Target Effects
Potential Cause: While this compound is reported to be a selective TrkA inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations.[1]
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: As determined from your dose-response experiments, use the lowest concentration of this compound that gives the desired on-target effect to minimize the risk of off-target binding.
-
Use a Second, Structurally Different TrkA Inhibitor: To confirm that the observed phenotype is due to TrkA inhibition, consider using another selective TrkA inhibitor with a different chemical scaffold as a control.
-
Consult Kinase Selectivity Data: While comprehensive public data for this compound is limited, it is known to have very little activity against c-Raf1 and CDK2.[1] Searching for more extensive kinase profiling data as it becomes available can provide insights into potential off-target interactions.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 (TrkA) | 2 nM | [1] |
| Z-VAD-FMK Suggested Concentration | 20 µM (in Jurkat cells) | [4] |
| Typical this compound Working Concentration | 0.1 - 10 µM (cell line dependent) | N/A |
| Final DMSO Concentration in Culture | < 0.5% | [3] |
Experimental Protocols
Experimental Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow adherent cells to attach overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Treatment:
-
Remove the old medium (for adherent cells) and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Experimental Protocol 2: Co-treatment with this compound and a Caspase Inhibitor (Z-VAD-FMK) to Mitigate Apoptosis
This protocol outlines a method to reduce this compound-induced apoptosis to study other cellular effects.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Z-VAD-FMK stock solution (e.g., 20 mM in DMSO)[4]
-
Appropriate multi-well cell culture plates
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents for immunofluorescence)
Procedure:
-
Cell Seeding:
-
Seed cells at the desired density in the appropriate culture vessel.
-
-
Pre-treatment with Caspase Inhibitor (Optional but Recommended):
-
Co-treatment:
-
Add this compound to the culture medium to the desired final concentration, in the continued presence of Z-VAD-FMK.
-
Include the following controls:
-
Vehicle control (DMSO)
-
This compound alone
-
Z-VAD-FMK alone
-
-
-
Incubation:
-
Incubate the cells for the desired experimental duration.
-
-
Downstream Analysis:
-
Proceed with your intended downstream analysis (e.g., cell lysis for protein analysis, cell fixation for imaging). To confirm the effectiveness of the caspase inhibitor, you can perform an apoptosis assay (e.g., Annexin V staining or a caspase-3 activity assay) on parallel samples.
-
Visualizations
Caption: TrkA Signaling Pathway and the Action of this compound.
Caption: Workflow for Determining this compound IC50.
Caption: Troubleshooting Logic for this compound-Induced Toxicity.
References
GW441756 Dose-Response Analysis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TrkA inhibitor, GW441756. The information is designed to assist with the design, execution, and interpretation of dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is GW441756 and what is its primary mechanism of action?
A1: GW441756 is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). By binding to TrkA, GW441756 blocks the downstream signaling pathways initiated by NGF binding. This inhibition ultimately impacts cellular processes such as proliferation, differentiation, and survival.
Q2: What are the key signaling pathways affected by GW441756?
A2: GW441756 primarily disrupts the NGF-TrkA signaling axis. Upon activation by NGF, TrkA autophosphorylates and recruits adaptor proteins, leading to the activation of several downstream pathways, including the Ras/MAPK/ERK and PI3K/Akt pathways.[1][2] GW441756 inhibits these cascades by preventing the initial TrkA activation.
Q3: What is a typical IC50 value for GW441756?
A3: The half-maximal inhibitory concentration (IC50) of GW441756 can vary depending on the cell line and experimental conditions. For example, in Ewing sarcoma cell lines, the IC50 has been reported to be 1.13 µM in SK-ES-1 cells and 1.94 µM in RD-ES cells after a 72-hour treatment.[3]
Q4: What is a suitable solvent for preparing GW441756 stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of GW441756.
Q5: How should I determine the optimal concentration range for my dose-response experiment?
A5: It is recommended to perform a pilot experiment with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the approximate range of activity in your specific cell line. Based on the pilot results, you can then select a narrower range of concentrations for your definitive dose-response experiment, typically spanning at least two orders of magnitude around the estimated IC50.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| No observable dose-response effect | - Incorrect concentration of GW441756- Cell line is not sensitive to TrkA inhibition- Inactive compound | - Verify the calculations for your serial dilutions.- Confirm that your cell line expresses TrkA and is dependent on NGF signaling for the measured endpoint (e.g., proliferation).- Use a fresh aliquot of GW441756 and verify its purity if possible. |
| Precipitation of GW441756 in culture medium | - Poor solubility of the compound at high concentrations | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).- Prepare fresh dilutions of GW441756 from a concentrated stock for each experiment. |
| Inconsistent results with MTT assay | - Interference of GW441756 with MTT reduction- Changes in cellular metabolism not related to viability | - Include a control with GW441756 in cell-free medium to check for direct reduction of MTT.- Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion).[4][5] |
Quantitative Data Presentation
The following table summarizes the dose-response of Ewing sarcoma cell lines to GW441756 after 72 hours of treatment, as determined by a cell proliferation assay.[3]
| Cell Line | GW441756 Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| SK-ES-1 | 0.1 | Data not provided | 1.13 |
| 1 | Data not provided | ||
| 5 | Data not provided | ||
| 10 | Data not provided | ||
| 15 | Data not provided | ||
| RD-ES | 0.1 | Data not provided | 1.94 |
| 1 | Data not provided | ||
| 5 | Data not provided | ||
| 10 | Data not provided | ||
| 15 | Data not provided |
Note: While the reference paper states the concentrations tested and the resulting IC50 values, the specific percentage of inhibition at each concentration was not provided in a tabular format.
Experimental Protocols
Cell Proliferation (MTT) Assay for GW441756 Dose-Response Curve
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
GW441756
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend in complete medium. For suspension cells, directly use a log-phase culture.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GW441756 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the GW441756 stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to prepare 2X concentrated solutions of your final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GW441756. For suspension cells, add 100 µL of the 2X compound solution to the existing 100 µL of cell suspension.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest GW441756 concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate at a low speed to pellet the cells before aspirating the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the GW441756 concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Simplified NGF-TrkA signaling pathway and the inhibitory action of GW441756.
Caption: Experimental workflow for determining the dose-response curve of GW441756 using an MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Simplified schematic figure of the signaling pathways down-stream of NGF and its receptor TrkA. - Public Library of Science - Figshare [plos.figshare.com]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: GW441756 Long-Term Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GW441756 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW441756?
A1: GW441756 is a potent and highly selective inhibitor of the Tropomyosin receptor kinase A (TrkA), which is the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3][4][5] It functions by blocking the ATP-binding site of the TrkA kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades. This leads to the induction of apoptosis in cells dependent on TrkA signaling.[1]
Q2: What is the selectivity profile of GW441756?
A2: GW441756 exhibits high selectivity for TrkA, with an IC50 value of approximately 2 nM in cell-free assays.[1][2][3] It shows significantly less activity against other kinases such as c-Raf1 and CDK2, with IC50 values greater than 100-fold higher than that for TrkA.[1][6]
Q3: How should GW441756 be stored for long-term stability?
A3: For long-term stability, GW441756 should be stored as a lyophilized powder at -20°C, where it can be stable for at least 4 years.[2][6] Once reconstituted in a solvent such as DMSO, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][7] In solution, it is recommended to use within one month to prevent loss of potency.[2]
Q4: What are the recommended solvents and concentrations for preparing stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of GW441756.[1][5][6][7] Solubility in DMSO is reported to be at least 15 mM.[5] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1] For cell-based assays, further dilution of the DMSO stock solution into the appropriate cell culture medium is necessary.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Inhibitory Effect
| Potential Cause | Troubleshooting Step |
| Degraded GW441756 | Ensure proper storage of both the powdered compound and stock solutions (-20°C or -80°C). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Prepare fresh stock solutions if degradation is suspected. |
| Incorrect Concentration | Verify calculations for dilutions from the stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line Insensitivity | Confirm that your cell line expresses TrkA and that its proliferation or survival is dependent on TrkA signaling. This can be verified by Western blot for TrkA expression or by using a positive control cell line known to be sensitive to TrkA inhibition. |
| Precipitation in Media | Observe the culture medium after adding GW441756 for any signs of precipitation. If precipitation occurs, consider preparing a fresh, lower concentration working solution or using a different formulation with solubilizing agents like PEG300 and Tween80 for in vivo studies.[1] |
Issue 2: Cell Death or Toxicity in Control Groups
| Potential Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is below a toxic level (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Off-Target Effects | While GW441756 is highly selective, off-target effects can occur at very high concentrations. Lower the concentration of GW441756 to the lowest effective dose determined from your dose-response curve. |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures. |
Issue 3: Acquired Resistance During Long-Term Treatment
| Potential Cause | Troubleshooting Step |
| Upregulation of Bypass Pathways | Investigate potential compensatory signaling pathways that may be activated upon long-term TrkA inhibition. This can be explored using phosphoproteomic arrays or Western blotting for key signaling nodes (e.g., Akt, ERK). |
| Mutations in TrkA | While less common with this type of inhibitor, mutations in the TrkA kinase domain could confer resistance. Sequence the TrkA gene in resistant clones to identify any potential mutations. |
| Drug Efflux | Increased expression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the inhibitor. Co-treatment with an efflux pump inhibitor may help to overcome this resistance mechanism. |
Quantitative Data Summary
Table 1: Inhibitory Activity of GW441756
| Target | IC50 (nM) | Assay Type |
| TrkA | 2 | Cell-free |
| c-Raf1 | >12,000 | Cell-free |
| CDK2 | >7,000 | Cell-free |
Data sourced from Selleck Chemicals and Cayman Chemical.[1][6]
Experimental Protocols
Protocol 1: Long-Term Inhibition of TrkA in Cell Culture
This protocol outlines a general procedure for the long-term treatment of adherent cancer cells with GW441756 to assess the development of resistance.
Materials:
-
GW441756 powder
-
Anhydrous DMSO
-
Appropriate cell culture medium
-
TrkA-dependent cancer cell line (e.g., SK-N-MC neuroblastoma cells)
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of GW441756 in anhydrous DMSO.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed the TrkA-dependent cancer cells in cell culture flasks at a low density to allow for long-term growth.
-
-
Initial Treatment:
-
Allow the cells to adhere and begin to proliferate (typically 24 hours).
-
Prepare fresh working solutions of GW441756 in cell culture medium at various concentrations (e.g., starting from the IC50 and increasing in a dose-escalation manner).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest GW441756 concentration.
-
Replace the medium in the flasks with the medium containing the appropriate concentrations of GW441756 or vehicle.
-
-
Long-Term Maintenance:
-
Culture the cells for an extended period (e.g., 6-16 weeks).
-
Replace the medium with fresh GW441756-containing or vehicle-containing medium every 2-3 days.
-
Monitor the cells regularly for changes in morphology and proliferation.
-
Passage the cells as they reach confluence, re-seeding them at a lower density and continuing the treatment.
-
-
Assessment of Resistance:
-
At regular intervals (e.g., every 2 weeks), perform a cell viability assay on a subset of cells from each treatment group to determine any changes in the IC50 of GW441756.
-
Isolate and expand any colonies that demonstrate growth in the presence of high concentrations of GW441756.
-
-
Characterization of Resistant Clones:
-
Analyze the resistant clones to understand the mechanism of resistance (e.g., Western blot for TrkA and downstream signaling, sequencing of the TrkA gene).
-
Visualizations
Caption: GW441756 inhibits the TrkA signaling pathway.
Caption: Workflow for long-term GW441756 treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW 441756 | CAS 504433-23-2 | NGFR kinase inhibitor [stressmarq.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GW441756 | TrkA inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: GW441756 Solubility and Formulation Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW441756. Our aim is to help you overcome challenges related to the poor aqueous solubility of this compound to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of GW441756?
A1: GW441756 is a potent and selective inhibitor of the TrkA receptor tyrosine kinase.[1][2] It is characterized by its poor solubility in aqueous solutions and ethanol.[1][3] However, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][3][4][5]
Q2: I'm seeing precipitation when I dilute my GW441756 DMSO stock solution in my aqueous cell culture medium. What's happening?
A2: This is a common issue due to the low aqueous solubility of GW441756. When the DMSO stock solution is added to an aqueous buffer or medium, the compound can crash out of solution as it is no longer in a favorable solvent environment. The final concentration of DMSO in your aqueous solution is also a critical factor; keeping it low (typically <0.5%) is crucial for cell health but can exacerbate solubility problems.
Q3: How can I prepare a stable stock solution of GW441756?
A3: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. Several suppliers suggest that moisture-absorbing DMSO can reduce the solubility of GW441756, so using fresh, high-quality DMSO is important.[1][2] Stock solutions can typically be stored at -20°C for several months or at -80°C for up to two years.[2][6] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Troubleshooting Guide
Issue 1: Precipitate formation during preparation of aqueous working solutions for in vitro experiments.
Root Cause: Rapid change in solvent polarity upon dilution of the DMSO stock into an aqueous medium.
Solutions:
-
Method 1: Two-Step Dilution:
-
First, dilute the high-concentration DMSO stock solution with a small volume of a water-miscible co-solvent like PEG300.
-
Gently vortex the mixture.
-
Slowly add this intermediate solution to your final aqueous buffer or cell culture medium with constant, gentle agitation.
-
-
Method 2: Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 (Polysorbate 80), can help to maintain the compound in solution by forming micelles.
-
Method 3: Sonication: After dilution, briefly sonicate the solution in an ultrasonic bath. This can help to break down small precipitates and re-dissolve the compound.[3][7] Warming the solution to 37°C may also aid in dissolution.[3][7]
Issue 2: Inconsistent results in animal studies due to poor bioavailability.
Root Cause: Poor absorption of GW441756 from the injection site or gastrointestinal tract due to its low aqueous solubility.
Solutions:
-
Formulation for Injection: A common and effective vehicle for subcutaneous or intraperitoneal injection involves a multi-component solvent system. A typical formulation consists of DMSO, PEG300, Tween 80, and saline.[8] This combination helps to keep the compound solubilized in a physiologically compatible vehicle.
-
Formulation for Oral Administration: For oral gavage, GW441756 can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).[1] It is crucial to ensure the suspension is homogeneous before each administration.
Quantitative Solubility Data
The following table summarizes the solubility of GW441756 in various solvents as reported by different suppliers.
| Solvent | Concentration | Supplier |
| DMSO | ≥13.75 mg/mL | APExBIO[3] |
| DMSO | 25 mg/mL (90.81 mM) | Selleck Chemicals[1] |
| DMSO | 27.5 mg/mL (99.89 mM) | Selleck Chemicals[1] |
| DMSO | 62.5 mg/mL (227.03 mM) | MedchemExpress[2] |
| DMSO | 5 mg/ml | Cayman Chemical[5] |
| DMSO | to 15 mM | R&D Systems[9] |
| DMSO | to 50 mM | Abcam |
| DMF | 1 mg/ml | Cayman Chemical[5] |
| Water | Insoluble | Selleck Chemicals[1] |
| Ethanol | Insoluble | Selleck Chemicals[1] |
Experimental Protocols
Protocol 1: Preparation of GW441756 for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
For a final concentration of 10 µM in your cell culture medium, first, perform an intermediate dilution in pure medium or PBS.
-
Add the required volume of the intermediate dilution to your final volume of cell culture medium while gently vortexing. Ensure the final DMSO concentration is below 0.5%.
-
Protocol 2: Preparation of GW441756 for In Vivo Injection
This protocol is adapted from a formulation that uses a co-solvent system to improve solubility.[1]
-
Prepare a High-Concentration Stock in DMSO: Prepare a clear stock solution of GW441756 in DMSO (e.g., 6.67 mg/ml).[1]
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300. Mix until the solution is clear.[1]
-
Add Tween 80: To the DMSO/PEG300 mixture, add 50 µL of Tween 80 and mix until clear.[1]
-
Add ddH₂O: Add 450 µL of sterile double-distilled water (ddH₂O) to bring the total volume to 1 mL. Mix thoroughly.[1]
-
Use Immediately: This formulation should be used immediately for optimal results.[1]
Visualizations
Signaling Pathway of GW441756 Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. GW 441756 | CAS 504433-23-2 | NGFR kinase inhibitor [stressmarq.com]
- 5. caymanchem.com [caymanchem.com]
- 6. adooq.com [adooq.com]
- 7. apexbt.com [apexbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
Validation & Comparative
GW 441756: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity profile of GW 441756, a potent inhibitor of Tropomyosin receptor kinase A (TrkA). The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies by comparing its performance against its primary target and known off-targets, supported by experimental data and protocols.
Executive Summary
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor minimizes off-target effects, leading to more precise experimental outcomes and a potentially better safety profile.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the known inhibitory activity of this compound against its primary target and other kinases. It is important to note that a comprehensive public dataset from a broad kinome scan for this compound is not available. Researchers are encouraged to perform or commission a comprehensive kinase panel screening for their specific research needs.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TrkA | Reference |
| TrkA | 2 | - | [1][2] |
| c-Raf1 | >10,000 | >5,000 | [2] |
| CDK2 | >10,000 | >5,000 | [2] |
*Based on reports of "very little activity." Actual IC50 values may be higher.
Experimental Protocols
To facilitate the independent verification and expansion of the selectivity data for this compound, this section provides detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the in vitro inhibitory activity of this compound against a purified kinase.
Materials:
-
This compound
-
Purified recombinant kinase (e.g., TrkA)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, combine the kinase, the kinase substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for TrkA Inhibition (Western Blot for Phospho-TrkA)
This protocol details a method to assess the ability of this compound to inhibit the autophosphorylation of TrkA in a cellular context.
Materials:
-
Cell line expressing TrkA (e.g., PC-12 or engineered cell line)
-
Cell culture medium and supplements
-
This compound
-
Nerve Growth Factor (NGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-TrkA (e.g., Tyr490), anti-total-TrkA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50-100 ng/mL) for 10-15 minutes to induce TrkA phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-TrkA primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-TrkA antibody to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated TrkA in response to this compound treatment.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in kinase signaling and the experimental steps to study them can aid in understanding and experimental design.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Key signaling pathways activated by the TrkA receptor.
References
A Head-to-Head Comparison of GW 441756 and K252a for Trk Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision in the study of cellular signaling pathways and the development of targeted therapeutics. This guide provides an objective comparison of two commonly used inhibitors of the Tropomyosin receptor kinase (Trk) family, GW 441756 and K252a, with a focus on their inhibitory performance, selectivity, and supporting experimental data.
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers, making them attractive targets for therapeutic intervention. This compound is recognized as a potent and specific inhibitor of TrkA, while K252a is a broader spectrum kinase inhibitor with activity against all three Trk family members and other kinases.
Performance and Selectivity: A Quantitative Comparison
The inhibitory activity of this compound and K252a against the Trk family of kinases has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| This compound | TrkA | 2 | 1130 (SK-ES-1), 1940 (RD-ES) | [1][2][3] |
| TrkB | Data not available | |||
| TrkC | Data not available | |||
| K252a | TrkA | 3 | 61.27 (SK-ES-1), 48.57 (RD-ES) | [3][4][5] |
| TrkB | Inhibition observed, specific IC50 not available | [4] | ||
| TrkC | Inhibition observed, specific IC50 not available | [4] |
Key Observations:
-
Potency: Both this compound and K252a exhibit high potency against TrkA in biochemical assays, with IC50 values in the low nanomolar range.
-
Selectivity: this compound is a highly selective inhibitor of TrkA. In contrast, K252a is a broader inhibitor, affecting TrkA, TrkB, and TrkC.[4] It also demonstrates inhibitory activity against other serine/threonine kinases such as protein kinase C (PKC) and protein kinase A (PKA).[5][6] K252a shows selectivity for the Trk family over other receptor tyrosine kinases like those for EGF and PDGF.[4]
-
Cellular Activity: In cellular assays, K252a demonstrates more potent inhibition of cell proliferation in Ewing sarcoma cell lines (SK-ES-1 and RD-ES) compared to this compound, which is consistent with its broader Trk inhibition profile.[3]
Trk Signaling Pathway and Inhibition
The binding of neurotrophins to their respective Trk receptors triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, are crucial for neuronal survival, differentiation, and synaptic plasticity. Both this compound and K252a exert their effects by blocking the ATP-binding site of the Trk kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments used to characterize Trk inhibitors.
Biochemical Trk Kinase Inhibition Assay (ELISA-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified Trk kinase.
Materials:
-
Recombinant Trk kinase (e.g., TrkA, TrkB, or TrkC)
-
Poly (Glu, Tyr) 4:1 as a substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microtiter plates
Procedure:
-
Coat a 96-well plate with the poly (Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test inhibitor (this compound or K252a) in the assay buffer.
-
Add the diluted inhibitor and the recombinant Trk kinase to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove ATP and unbound components.
-
Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on the proliferation and viability of cells.
Materials:
-
Cell line expressing Trk receptors (e.g., PC12, SH-SY5Y, or engineered cell lines)
-
Cell culture medium and supplements
-
Test inhibitor (this compound or K252a)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7][8]
Western Blot Analysis of Trk Phosphorylation
This method is used to assess the inhibition of Trk autophosphorylation in a cellular context.
Materials:
-
Cell line expressing Trk receptors
-
Test inhibitor
-
Neurotrophin ligand (e.g., NGF for TrkA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Trk, anti-total-Trk, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and serum-starve for 4-6 hours.
-
Pre-treat the cells with different concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin for 10-15 minutes to induce Trk phosphorylation.[9]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10][11][12]
Conclusion
Both this compound and K252a are valuable tools for studying Trk signaling. The choice between these two inhibitors will largely depend on the specific research question.
-
This compound is the preferred choice when a highly selective inhibitor of TrkA is required, for instance, to dissect the specific roles of TrkA in a biological process without confounding effects from the inhibition of TrkB or TrkC.
-
K252a is more suitable for studies where a broader inhibition of the Trk family (TrkA, TrkB, and TrkC) is desired. However, its off-target effects on other kinases should be considered when interpreting the results.
For drug development professionals, the high selectivity of this compound for TrkA may offer a more targeted therapeutic approach with potentially fewer side effects. Conversely, the broader activity of K252a could be advantageous in cancers where multiple Trk receptors are implicated. Further studies, including comprehensive kinase selectivity profiling, are necessary to fully elucidate the therapeutic potential and off-target effects of these compounds.
References
- 1. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. K252a | Cell Signaling Technology [cellsignal.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to GW 441756 and Ana-12 in Trk Receptor Studies
In the landscape of neurotrophin receptor research, the selective modulation of Tropomyosin receptor kinase (Trk) signaling pathways is paramount for dissecting their roles in neuronal survival, differentiation, and synaptic plasticity, as well as their involvement in oncogenesis. This guide provides a detailed comparison of two widely used small molecule inhibitors, GW 441756 and Ana-12, which target TrkA and TrkB receptors, respectively. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.
Introduction to this compound and Ana-12
This compound is a potent and highly selective inhibitor of TrkA, the high-affinity receptor for Nerve Growth Factor (NGF). Its ability to specifically block TrkA signaling has made it a valuable tool for studying the physiological and pathological roles of the NGF-TrkA axis.
Ana-12 is a selective antagonist of TrkB, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4). Ana-12 is known for its ability to cross the blood-brain barrier, making it particularly useful for in vivo studies of TrkB function in the central nervous system.[1] It operates through a non-competitive, two-site binding mechanism.[2][3]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and Ana-12, providing a direct comparison of their biochemical potency, cellular activity, and selectivity.
| Compound | Primary Target | IC50 (Biochemical) | Selectivity |
| This compound | TrkA | 2 nM[4][5] | >100-fold selective over a range of other kinases.[5] Very little activity against c-Raf1 and CDK2.[5] |
| Ana-12 | TrkB | High-affinity site: 45.6 nMLow-affinity site: 41.1 µM[6] | No effect on TrkA and TrkC in neurite outgrowth assays.[2] |
| Compound | Cell-Based Assay | Cell Line | IC50 (Cell Proliferation) |
| This compound | Proliferation | RD-ES (Ewing sarcoma) | 1.94 µM[7] |
| Proliferation | SK-ES-1 (Ewing sarcoma) | 1.13 µM[7] | |
| Ana-12 | Proliferation | RD-ES (Ewing sarcoma) | >15 µM[7] |
| Proliferation | SK-ES-1 (Ewing sarcoma) | 23.28 µM[8] |
Mechanism of Action and Signaling Pathways
Both this compound and Ana-12 exert their effects by inhibiting the catalytic activity of their respective Trk receptors, thereby blocking downstream signaling cascades.
TrkA Signaling and Inhibition by this compound: Upon NGF binding, TrkA dimerizes and autophosphorylates, leading to the activation of several key downstream pathways, including the Ras/MAPK pathway, which is crucial for neuronal differentiation and survival, and the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[9] this compound, by binding to the ATP-binding site of the TrkA kinase domain, prevents this autophosphorylation and subsequent pathway activation.
Figure 1: this compound Inhibition of TrkA Signaling.
TrkB Signaling and Inhibition by Ana-12: Similarly, BDNF binding to TrkB initiates a signaling cascade involving the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which are integral to synaptic plasticity, cell survival, and differentiation.[9] Ana-12 antagonizes TrkB, preventing its activation by BDNF and thereby inhibiting these downstream signaling events.
Figure 2: Ana-12 Inhibition of TrkB Signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and Ana-12.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the target kinase.
Figure 3: Workflow for an in vitro kinase assay.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the recombinant Trk kinase (e.g., TrkA or TrkB), a suitable substrate (e.g., a generic tyrosine kinase substrate), and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound, Ana-12, or a vehicle control (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify kinase activity using a detection reagent such as ADP-Glo™, which measures the amount of ADP produced.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on Trk signaling.
Figure 4: Workflow for a cell proliferation assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., Ewing sarcoma cell lines RD-ES or SK-ES-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with a range of concentrations of this compound, Ana-12, or vehicle control.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.[7]
-
Viability Assessment: Add a cell viability reagent, such as MTT or CellTiter-Glo®, to each well.
-
Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 for cell proliferation by plotting cell viability against the inhibitor concentration.
Off-Target Effects and Selectivity
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to misinterpretation of experimental results and potential toxicity.
Ana-12 has been shown to be selective for TrkB over TrkA and TrkC in functional assays such as neurite outgrowth.[2] However, like many kinase inhibitors, it may have other off-target interactions. A full kinome-wide selectivity profile would be beneficial for a complete understanding of its off-target landscape.
Conclusion
This compound and Ana-12 are valuable and selective tools for the study of TrkA and TrkB signaling, respectively. This compound exhibits high potency and selectivity for TrkA, making it an excellent choice for in vitro studies and for dissecting the specific roles of NGF-TrkA signaling. Ana-12's ability to penetrate the blood-brain barrier makes it a powerful tool for in vivo investigations of TrkB's role in the central nervous system.
The choice between these inhibitors will ultimately depend on the specific research question and the experimental system. For studies requiring specific inhibition of TrkA, this compound is the clear choice. For in vivo studies of TrkB function, particularly in the brain, Ana-12 is a well-validated option. When interpreting results, researchers should always consider the potential for off-target effects and, where possible, confirm findings with complementary approaches. This guide provides a solid foundation for making an informed decision and for designing rigorous and reproducible experiments in the field of Trk receptor research.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.thewellbio.com [cdn.thewellbio.com]
- 7. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. MAPK and PI3K Signaling: at the Crossroads of Neural Crest Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation of GW441756 as a Specific TrkA Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW441756 with other Tropomyosin receptor kinase A (TrkA) inhibitors, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the specificity and performance of GW441756 as a tool for studying TrkA signaling and as a potential therapeutic agent.
Introduction to TrkA Inhibition
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF) and a key player in the development and survival of neurons.[1] Dysregulation of the NGF-TrkA signaling pathway has been implicated in various neurological disorders and cancer.[1] Consequently, the development of specific TrkA inhibitors is of significant interest for both basic research and clinical applications. GW441756 has emerged as a potent and selective inhibitor of TrkA.[2] This guide validates its specificity through a comparative analysis with other known TrkA inhibitors, including the clinically approved drugs Larotrectinib and Entrectinib.
Comparative Analysis of TrkA Inhibitors
The following tables summarize the in vitro potency and kinase selectivity of GW441756 in comparison to other prominent TrkA inhibitors.
Table 1: Potency Against Trk Family Kinases
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| GW441756 | 2 | 140 | 460 | [3] |
| Larotrectinib | 5-11 | 5-11 | 5-11 | [4] |
| Entrectinib | 1-5 | 1-5 | 1-5 | [4] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Lower values indicate higher potency.
Table 2: Selectivity Profile Against Other Kinases
| Compound | Off-Target Kinases Inhibited (>50% at 1 µM) | Key Off-Targets (IC50 < 100 nM) | Reference |
| GW441756 | c-Raf1, CDK2 (very little activity) | Not specified in detail | [2] |
| Larotrectinib | ROS1, ACK1 | ROS1 (~100-fold less potent than TrkA) | [5] |
| Entrectinib | 75 out of 255 kinases | ALK, ROS1 | [5] |
This table highlights the broader kinase selectivity of the inhibitors. A more selective inhibitor will have fewer off-target kinases.
Experimental Protocols for Validation
The validation of a specific TrkA inhibitor like GW441756 involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified TrkA kinase.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the TrkA kinase. A common method is the ADP-Glo™ Kinase Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[6]
-
Dilute recombinant human TrkA kinase to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for TrkA.
-
Prepare serial dilutions of GW441756 and other test compounds in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the TrkA kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6]
-
-
Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration using a non-linear regression model.
-
Cellular TrkA Phosphorylation Assay
This assay confirms that the inhibitor can block TrkA activation in a cellular context.
Principle: This assay measures the level of TrkA autophosphorylation at specific tyrosine residues (e.g., Tyr490) in response to NGF stimulation in cells treated with the inhibitor. Western blotting is a common detection method.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing TrkA (e.g., SK-N-MC neuroblastoma cells or engineered cell lines) to 70-80% confluency.[7]
-
Serum-starve the cells for 4-6 hours to reduce baseline kinase activity.
-
Pre-treat the cells with various concentrations of GW441756 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes to induce TrkA phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-TrkA.
-
To normalize for protein loading, strip the membrane and re-probe for total TrkA and a loading control like β-actin.
-
Determine the concentration-dependent inhibition of TrkA phosphorylation by GW441756.
-
Visualizing Key Pathways and Workflows
TrkA Signaling Pathway
The following diagram illustrates the major signaling cascades activated downstream of TrkA upon NGF binding.
Caption: Simplified TrkA signaling pathway.
Experimental Workflow for Inhibitor Validation
The logical flow for validating the specificity of a TrkA inhibitor is depicted below.
Caption: Workflow for validating a specific TrkA inhibitor.
Conclusion
The experimental data compiled in this guide validates GW441756 as a potent and highly selective inhibitor of TrkA. Its minimal off-target activity, particularly when compared to multi-kinase inhibitors like Entrectinib, makes it a valuable tool for specifically interrogating the function of TrkA in various biological systems. For researchers studying NGF-TrkA signaling, GW441756 offers a high degree of specificity, ensuring that observed effects can be confidently attributed to the inhibition of TrkA. This guide provides the necessary comparative data and detailed experimental frameworks to support the informed use of GW441756 in future research and drug development endeavors.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of GW 441756: In Vitro vs. In Vivo Performance
This guide provides a comprehensive comparison of the TrkA inhibitor GW 441756 with other alternative compounds, focusing on its efficacy in both laboratory (in vitro) and living organism (in vivo) settings. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering objective data and detailed experimental methodologies to support further investigation and decision-making.
In Vitro Efficacy of this compound
This compound has demonstrated potent and selective inhibitory activity against TrkA kinase in various in vitro studies. Its efficacy has been characterized by its ability to induce apoptosis, inhibit cell proliferation, and block nerve growth factor (NGF)-mediated signaling in cancer cell lines.
Comparative Analysis of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other Trk inhibitors in different cancer cell lines.
| Inhibitor | Target | Cell Line | IC50 | Reference |
| This compound | TrkA | SK-ES-1 (Ewing Sarcoma) | 1.13 µM | [1] |
| This compound | TrkA | RD-ES (Ewing Sarcoma) | 1.94 µM | [1] |
| Ana-12 | TrkB | SK-ES-1 (Ewing Sarcoma) | >15 µM | [1] |
| Ana-12 | TrkB | RD-ES (Ewing Sarcoma) | >15 µM | [1] |
| K252a | pan-Trk | SK-ES-1 (Ewing Sarcoma) | 61.27 nM | [1] |
| K252a | pan-Trk | RD-ES (Ewing Sarcoma) | 48.57 nM | [1] |
Note: Lower IC50 values indicate higher potency.
In Vivo Efficacy of this compound
Summary of Available In Vivo Data for this compound
| Model | Application | Key Findings | Reference |
| Sciatic nerve invasion animal model (BALB/c mice) | Pancreatic Cancer | Significantly suppressed tumor growth; Suppressed expression of TrkA, NGF, and vimentin. | [2] |
In Vivo Efficacy of Alternative TrkA Inhibitors (Indirect Comparison)
For the purpose of providing a broader context, this section summarizes the in vivo efficacy of two clinically approved TrkA inhibitors, Larotrectinib and Entrectinib. It is important to note that these data are not from direct comparative studies with this compound.
| Inhibitor | Model | Application | Key Findings | Reference |
| Larotrectinib | Xenograft models | TRK fusion-positive cancers | Significant tumor growth inhibition. | [3][4] |
| Entrectinib | Xenograft models | TRK fusion-positive cancers | Significant tumor growth inhibition, including in brain metastases. | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a xenograft mouse model.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1-10 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The formula for tumor volume is typically (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or other compounds via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue monitoring tumor growth throughout the study. The primary endpoint is often tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting, to assess the on-target effects of the drug.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow.
References
- 1. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of GW 441756 Cross-reactivity with other Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor tyrosine kinase (RTK) inhibitor, GW 441756, focusing on its cross-reactivity with other RTKs. The information is intended to assist researchers in evaluating the selectivity of this compound and in the design of their experiments.
Introduction
This compound is a potent and highly selective inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). With an IC50 value of 2 nM for TrkA, this compound is a valuable tool for studying the physiological and pathological roles of TrkA signaling.[1] While recognized for its specificity, understanding its interactions with other kinases is crucial for the accurate interpretation of experimental results. This guide summarizes the available quantitative data on its cross-reactivity, details relevant experimental methodologies, and provides diagrams of the TrkA signaling pathway and a typical kinase screening workflow.
Data Presentation: Cross-reactivity Profile of this compound
While this compound is widely reported to be highly selective for TrkA, with greater than 100-fold selectivity against a range of other kinases, specific and comprehensive public data from large-scale kinase panel screens remains limited. The available data indicates that while this compound is exceptionally potent against TrkA, it can exhibit inhibitory activity against a few other kinases, particularly in the nanomolar range.
| Target Kinase | IC50 (nM) | Comments |
| TrkA | 2 | Primary Target |
| ABL | Nanomolar range | Off-target inhibition observed. |
| RET | Nanomolar range | Off-target inhibition observed. |
| FGFR1 | Nanomolar range | Off-target inhibition observed. |
| c-Raf1 | Very little activity | Generally considered inactive. |
| CDK2 | Very little activity | Generally considered inactive. |
Note: The term "Nanomolar range" indicates that while specific IC50 values were not found in the public domain, the inhibition was reported to be in this concentration range in at least one study. Researchers are encouraged to consult the primary literature for more detailed information.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase activity assays. Below are detailed methodologies for two common approaches.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.
a. Materials:
-
Recombinant human kinase (e.g., TrkA, TrkB, VEGFR2, etc.)
-
Kinase-specific substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
-
Plate reader capable of luminescence detection
b. Method:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM. Further dilute the compound in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted this compound or vehicle (DMSO) control.
-
2 µL of the specific recombinant kinase diluted in kinase buffer.
-
2 µL of a mix containing the kinase-specific substrate and ATP (at a concentration near the Km for the specific kinase).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Receptor Tyrosine Kinase Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.
a. Materials:
-
Cell line overexpressing the target RTK (e.g., PC12 cells for TrkA).
-
Cell culture medium and supplements.
-
Ligand for the specific RTK (e.g., NGF for TrkA).
-
This compound (or other test compounds).
-
Lysis buffer.
-
Antibodies: primary antibody against the phosphorylated form of the RTK and a secondary antibody conjugated to a detectable label (e.g., HRP).
-
Western blot or ELISA reagents.
b. Method:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL NGF) for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract the proteins.
-
Detection of Phosphorylation:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated RTK. Detect the signal using a labeled secondary antibody.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total RTK and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the level of phosphorylated RTK for each treatment condition. Calculate the percent inhibition of autophosphorylation by this compound at each concentration and determine the IC50 value.
Mandatory Visualizations
TrkA Signaling Pathway
The binding of NGF to TrkA initiates a cascade of intracellular signaling events that are critical for neuronal survival, differentiation, and function. The three major pathways activated are the Ras/MAPK, PI3K/Akt, and PLCγ pathways.
References
Comparative Analysis of TrkA Inhibitor Potency and Selectivity
An Objective Comparison of GW 441756 and Other TrkA Inhibitors for Researchers
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a critical mediator of neuronal survival, development, and function.[1] The NGF-TrkA signaling pathway has also been implicated in the pathophysiology of various conditions, including chronic pain and cancer, making TrkA an attractive therapeutic target.[1][2][3][4] Small molecule inhibitors that target the ATP-binding site of the TrkA kinase domain are a primary strategy for disrupting this pathway.[5] This guide provides a detailed comparison of this compound with other notable TrkA inhibitors, supported by experimental data and methodologies to aid researchers in their selection of appropriate tool compounds.
This compound is a potent and selective inhibitor of TrkA with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[6][7] It demonstrates high selectivity, with over 100-fold greater activity against TrkA compared to a range of other kinases, and notably little activity against c-Raf1 and CDK2.[6][8] The following table provides a comparative overview of the biochemical potency of this compound against other selective and pan-Trk inhibitors.
| Inhibitor | Type | TrkA IC50 (nM) | Other Notable Kinase IC50s (nM) |
| This compound | Selective | 2[6][7][8] | >200 (for a range of other kinases) |
| Larotrectinib | Pan-Trk | 5-11[9] | >100-fold selective vs. other kinases[9] |
| Entrectinib | Pan-Trk | 1-5[9] | ROS1, ALK (multi-kinase inhibitor)[6] |
| Selitrectinib (LOXO-195) | Pan-Trk (Next-Gen) | 0.6[6] | Active against resistance mutations[6] |
| Taletrectinib (DS-6051b) | Pan-Trk | 0.622[6] | ROS1 (0.207), TrkB (2.28), TrkC (0.980)[6] |
| Altiratinib (DCC-2701) | Pan-Trk | 0.9[6] | Met, TIE2, VEGFR2 (multi-kinase inhibitor)[6] |
| Danusertib (PHA-739358) | Multi-kinase | 31[6] | Aurora A (13), Aurora B (79), Aurora C (61)[6] |
| K252a | Pan-Trk | ~50-60 (cellular IC50)[10] | Broad spectrum kinase inhibitor |
Note: IC50 values can vary between different assays and experimental conditions. Data is compiled from preclinical studies.[11]
TrkA Signaling Pathway
The binding of NGF to the TrkA receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation triggers several downstream intracellular signaling cascades that are crucial for neuronal function but can also contribute to pathological states when overactivated.[1] The primary pathways include:
-
MAPK/ERK Pathway: Primarily involved in cell differentiation and neurite growth.
-
PI3K/Akt Pathway: Crucial for promoting cell survival and growth.
-
PLCγ Pathway: Involved in modulating synaptic plasticity and neurotransmitter release.
By blocking the kinase activity of TrkA, inhibitors like this compound prevent the activation of these downstream pathways.[1]
Caption: The NGF/TrkA signaling cascade and point of inhibition.
Experimental Protocols
The following are standardized methodologies for characterizing and comparing TrkA inhibitors like this compound.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the purified TrkA kinase.[12]
Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase.[13] The signal intensity is directly proportional to kinase activity.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and other test inhibitors in DMSO. Further dilute these in the kinase assay buffer.[14]
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[13]
-
Kinase Reaction: Add 2 µL of a solution containing the purified TrkA enzyme and the appropriate substrate to each well.[13]
-
Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be near the Km for TrkA to ensure accurate IC50 determination.[12] Incubate at room temperature for 60 minutes.[12]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[14]
Cellular Anti-Proliferative Assay (Ba/F3 Model)
This assay determines the ability of an inhibitor to suppress the proliferation of cells whose survival is dependent on TrkA signaling.
Principle: Ba/F3 cells are an IL-3 dependent murine pro-B cell line. When engineered to express a constitutively active Trk fusion protein (e.g., ETV6-TRKA), their proliferation becomes dependent on TrkA kinase activity, making them a suitable model for assessing inhibitor potency in a cellular context.[12][14]
Methodology:
-
Cell Seeding: Culture Ba/F3-ETV6-TRKA cells and resuspend them in an assay medium (e.g., RPMI-1640 with 1% FBS) at a density of 2 x 10^5 cells/mL. Seed 50 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).[14]
-
Compound Addition: Prepare serial dilutions of the TrkA inhibitors in the assay medium. Add 50 µL of the diluted compounds to the appropriate wells. Ensure the final DMSO concentration does not exceed 0.5%.[14]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[14]
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[14]
-
Data Acquisition: Mix the plate on an orbital shaker for 2 minutes and incubate at room temperature for 10 minutes to stabilize the signal.[14] Measure luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[12]
Caption: Workflow for evaluating and comparing TrkA inhibitors.
Conclusion
This compound serves as a highly potent and selective tool compound for investigating TrkA signaling. Its well-defined IC50 and high selectivity make it a valuable reagent for preclinical studies. When selecting a TrkA inhibitor, researchers should consider the specific requirements of their experiments. For studies requiring the specific inhibition of TrkA with minimal off-target effects, this compound is an excellent choice. For broader inhibition of the Trk family or for targeting known resistance mutations, pan-Trk or next-generation inhibitors like Larotrectinib or Selitrectinib may be more appropriate. The provided experimental protocols offer a robust framework for the in-house validation and comparison of these and other TrkA inhibitors.
References
- 1. What are TrkA antagonists and how do they work? [synapse.patsnap.com]
- 2. | BioWorld [bioworld.com]
- 3. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Trk Receptor | DC Chemicals [dcchemicals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Control Experiments for GW441756 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), with alternative compounds. It includes detailed experimental protocols and supporting data to aid in the design of robust control experiments for studies involving this inhibitor.
Introduction to GW441756
GW441756 is a small molecule inhibitor that demonstrates high potency and selectivity for TrkA, a receptor tyrosine kinase crucial for the survival and differentiation of neurons and implicated in various cancers.[1][2][3][4][5] Understanding its activity in the context of related kinases and employing appropriate controls is paramount for the accurate interpretation of experimental results.
Performance Comparison of Trk Inhibitors
To objectively evaluate the efficacy and selectivity of GW441756, it is essential to compare its performance against other well-characterized kinase inhibitors. This section provides a quantitative comparison of GW441756 with a pan-Trk inhibitor (K252a) and a selective TrkB inhibitor (ANA-12).
| Inhibitor | Target(s) | IC50 (TrkA) | IC50 (TrkB) | IC50 (Other Kinases) | Cell-Based Assay IC50 | Reference |
| GW441756 | TrkA | 2 nM | >200 nM | c-Raf1 (>200 nM), CDK2 (>200 nM) | 1.13 µM (SK-ES-1 cells), 1.94 µM (RD-ES cells) | [2][3][6] |
| K252a | Pan-Trk (TrkA, TrkB, TrkC) | 3 nM | ~20 nM | Broad-spectrum serine/threonine kinase inhibitor | 61.27 nM (SK-ES-1 cells), 48.57 nM (RD-ES cells) | [6] |
| ANA-12 | TrkB | >10 µM | 45.6 nM (high affinity), 41.1 µM (low affinity) | Selective for TrkB over TrkA and TrkC | 23.28 µM (SK-ES-1 cells), 20.89 µM (RD-ES cells) | [6][7] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used, cell line). The data presented here is a compilation from multiple sources to provide a comparative overview.
Key Control Experiments for GW441756 Studies
To ensure the specificity of the observed effects of GW441756, a series of control experiments are indispensable.
-
Vehicle Control: The most fundamental control is the use of the vehicle in which GW441756 is dissolved (typically DMSO).[1] This accounts for any effects of the solvent on the experimental system.
-
Alternative Trk Inhibitors:
-
Pan-Trk Inhibitor (e.g., K252a): To determine if the observed effect is specific to TrkA inhibition or a broader consequence of inhibiting the entire Trk family.[6]
-
Selective TrkB/TrkC Inhibitors (e.g., ANA-12 for TrkB): To dissect the specific roles of different Trk receptors in the biological process under investigation.[6]
-
-
Negative Control Compound: Ideally, a structurally similar but biologically inactive analog of GW441756 should be used. While a commercially available, validated inactive analog is not readily documented, researchers should consider synthesizing or sourcing such a compound. In its absence, using a structurally unrelated kinase inhibitor with a known different target can help rule out non-specific effects.
-
Kinase-Dead TrkA Mutant: In cellular overexpression systems, a kinase-dead mutant of TrkA (e.g., TrkA K538A) can be used to confirm that the effects of GW441756 are dependent on the catalytic activity of TrkA.[1]
-
Off-Target Kinase Profiling: To comprehensively assess the selectivity of GW441756, it is recommended to perform a kinome scan, which profiles the inhibitor against a large panel of kinases.[8][9] While GW441756 is reported to have little activity against c-Raf1 and CDK2, a broader screen will provide a more complete picture of its specificity.[3]
Experimental Protocols
In Vitro TrkA Kinase Assay
This protocol describes a biochemical assay to measure the direct inhibitory activity of GW441756 on recombinant TrkA kinase.
Materials:
-
Recombinant human TrkA kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Poly-E4Y)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
GW441756 and control compounds (dissolved in DMSO)
-
Stop solution (e.g., 100 mM EDTA)
-
Detection reagents (e.g., Streptavidin-coated plates and a phospho-tyrosine specific antibody conjugated to a reporter)
Procedure:
-
Prepare serial dilutions of GW441756 and control compounds in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the TrkA enzyme and the biotinylated substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for TrkA.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 5 µL of stop solution.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a solution containing a phospho-tyrosine specific antibody conjugated to a reporter enzyme (e.g., HRP or alkaline phosphatase).
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the appropriate substrate for the reporter enzyme and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to assess the effect of GW441756 on the viability of cultured cells.
Materials:
-
Cells of interest (e.g., a neuroblastoma cell line expressing TrkA)
-
Complete cell culture medium
-
GW441756 and control compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of GW441756 and control compounds in complete cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the diluted compounds. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
NGF-TrkA Signaling Pathway
References
- 1. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GW 441756 | CAS 504433-23-2 | NGFR kinase inhibitor [stressmarq.com]
- 6. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Discovery of a broad spectrum antiproliferative agent with selectivity for DDR1 kinase: cell line-based assay, kinase panel, molecular docking, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming TrkA Inhibition by GW441756: A Comparative Guide Using Phospho-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), with other alternative TrkA inhibitors. The focus is on the experimental validation of TrkA inhibition using phospho-specific antibodies, a crucial technique for assessing inhibitor efficacy in preclinical research.
Performance Comparison of TrkA Inhibitors
GW441756 is a highly potent and selective inhibitor of TrkA, with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[1][2] Its selectivity is a key advantage, displaying over 100-fold greater potency for TrkA compared to a range of other kinases. This specificity is critical for minimizing off-target effects in experimental models. The following table summarizes the in vitro potency of GW441756 and other commonly used or next-generation TrkA inhibitors.
| Inhibitor | Type | Target(s) | IC50 (TrkA) | Reference(s) |
| GW441756 | Selective TrkA Inhibitor | TrkA | 2 nM | [1][2] |
| K252a | Pan-Trk Inhibitor | TrkA, TrkB, TrkC | ~3 nM | [3] |
| Larotrectinib | Pan-Trk Inhibitor | TrkA, TrkB, TrkC | 5-11 nM | |
| Entrectinib | Pan-Trk, ROS1, ALK Inhibitor | TrkA, TrkB, TrkC, ROS1, ALK | 1-5 nM | [4] |
| Selitrectinib (LOXO-195) | Next-Generation Pan-Trk Inhibitor | TrkA, TrkB, TrkC (including resistance mutations) | <1 nM | |
| Repotrectinib (TPX-0005) | Next-Generation Pan-Trk, ROS1, ALK Inhibitor | TrkA, TrkB, TrkC (including resistance mutations), ROS1, ALK | <1 nM |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
Confirmation of TrkA inhibition is routinely achieved by assessing the phosphorylation status of the TrkA receptor using Western blotting with phospho-specific antibodies. Upon binding of its ligand, Nerve Growth Factor (NGF), the TrkA receptor dimerizes and autophosphorylates on specific tyrosine residues, initiating downstream signaling cascades. A potent inhibitor like GW441756 will block this autophosphorylation.
Protocol: Western Blot Analysis of TrkA Phosphorylation
This protocol outlines the key steps to assess the inhibitory effect of GW441756 on NGF-induced TrkA phosphorylation in a suitable cell line (e.g., PC-12 or engineered cell lines overexpressing TrkA).
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with varying concentrations of GW441756 (e.g., 0.1, 1, 10, 100, 1000 nM) or other inhibitors for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of NGF (e.g., 50 ng/mL) for 10-15 minutes to induce TrkA phosphorylation. Include an unstimulated control group.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to phosphorylated TrkA (p-TrkA). Antibodies targeting key autophosphorylation sites such as Tyrosine 490 (p-TrkA Y490) or Tyrosines 674/675 (p-TrkA Y674/675) are commonly used.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
5. Data Analysis:
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total TrkA.[5]
-
Quantify the band intensities for both p-TrkA and total TrkA.
-
Normalize the p-TrkA signal to the total TrkA signal for each sample.
-
Plot the normalized p-TrkA levels against the inhibitor concentration to determine the IC50 value of GW441756.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the TrkA signaling pathway, the experimental workflow, and the logical comparison of TrkA inhibitors.
Caption: TrkA Signaling Pathway and Inhibition by GW441756.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Safety Operating Guide
Proper Disposal of GW 441756: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the recommended disposal procedures for GW 441756, a potent TrkA inhibitor. Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with safety regulations.
While a specific Safety Data Sheet (SDS) for this compound detailing explicit disposal instructions could not be located in the available resources, general best practices for the disposal of hazardous chemical waste must be followed. The information presented here is based on standard procedures for similar laboratory chemicals and is intended to provide a framework for safe handling and disposal.
Summary of Key Chemical Data
For safe handling and disposal, it is important to be aware of the chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₃N₃O |
| Molecular Weight | 275.3 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in accordance with your institution's specific hazardous waste management policies.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Classification: Treat all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound and any contaminated disposable materials in a designated, properly labeled hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the chemical name "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. The label should indicate "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., DMSO).
-
-
Container Management: Ensure that all waste containers are in good condition, compatible with the chemical waste, and are kept securely closed when not in use.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by your institution's environmental health and safety (EHS) department.
-
Disposal Request: Follow your institution's established procedures for requesting the pickup and disposal of hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. It is imperative that all laboratory personnel consult their institution's specific Safety Data Sheets (SDS) and chemical hygiene plans for detailed and compliant disposal procedures. If a specific SDS for this compound is available from your supplier, its instructions supersede the general guidance provided here. Always prioritize safety and environmental responsibility in all laboratory practices.
Essential Safety and Operational Guide for Handling GW 441756
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of GW 441756, a potent TrkA inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of experimental protocols.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound in various laboratory settings. Consistent and correct use of PPE is the primary defense against accidental exposure.
| Scenario | Required PPE | Notes |
| Handling of solid (powder) this compound | - Chemical-resistant gloves (Nitrile recommended)- Laboratory coat- Safety glasses with side shields or goggles- Respiratory protection (e.g., N95 respirator) | Work should be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation of the powder. |
| Handling of this compound in solution (e.g., dissolved in DMSO) | - Chemical-resistant gloves (Nitrile recommended)- Laboratory coat- Safety glasses with side shields or goggles | While the risk of inhalation is reduced, skin and eye contact are still potential hazards. |
| Weighing and preparing solutions | - Double-gloving (Nitrile gloves)- Disposable laboratory coat- Chemical splash goggles- Face shield (in addition to goggles)- Respiratory protection (e.g., N95 respirator) | These tasks present a higher risk of exposure to the concentrated powder. A dedicated, contained workspace is highly recommended. |
| Accidental spill cleanup | - Chemical-resistant gloves (Nitrile recommended)- Disposable laboratory coat or chemical-resistant apron- Chemical splash goggles- Respiratory protection (as appropriate for the spill size and ventilation) | Refer to the detailed spill cleanup protocol in the "Emergency Procedures" section. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for both safety and preserving the compound's efficacy.
Storage:
-
Long-term: Store this compound as a solid at -20°C.
-
Short-term: Can be stored at 4°C for a shorter duration.
-
In solution (DMSO): Prepare fresh solutions for optimal results. If short-term storage is necessary, store at -20°C in tightly sealed vials. Avoid repeated freeze-thaw cycles.
Handling Protocol for this compound Powder:
-
Preparation:
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Prepare the workspace within a certified chemical fume hood.
-
Have all necessary equipment (e.g., balance, spatulas, vials, solvent) within the fume hood to minimize movement of the powder outside the contained space.
-
-
Weighing:
-
Use a microbalance within the fume hood or a weighing enclosure.
-
Carefully transfer the desired amount of this compound powder using a clean spatula to a tared weigh boat or directly into the vial.
-
Avoid creating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.
-
-
Solubilization:
-
Add the appropriate solvent (typically DMSO) to the vial containing the this compound powder.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
-
Post-Handling:
-
Wipe down all surfaces within the fume hood with a suitable decontaminating solution.
-
Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly after removing PPE.
-
Emergency Procedures
In Case of Accidental Exposure:
| Exposure Route | Immediate Action |
| Inhalation | 1. Move the affected individual to fresh air immediately.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove contaminated clothing.3. Wash the skin with soap and water.4. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water.3. Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel if available. |
Spill Cleanup Protocol:
-
Evacuate and Secure:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated (if safe to do so).
-
Remove all ignition sources.
-
-
Containment:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
-
Cleanup:
-
For a solid spill, carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
For a liquid spill, after absorbing the material, use a scoop or spatula to collect the absorbent material and place it into a hazardous waste container.
-
Clean the spill area with a decontaminating solution, and then wipe it down with soap and water.
-
-
Disposal:
-
Seal the hazardous waste container and label it appropriately.
-
Dispose of the waste according to institutional and local regulations.
-
Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., vials, pipette tips, gloves, absorbent materials), must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.
TrkA Signaling Pathway and Inhibition by this compound
This compound is a potent inhibitor of Tropomyosin receptor kinase A (TrkA). The following diagram illustrates the TrkA signaling pathway and the point of inhibition by this compound.
Caption: TrkA signaling pathway and inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
